(S,R,S)-Ahpc-C5-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C28H41N5O4S |
|---|---|
Poids moléculaire |
543.7 g/mol |
Nom IUPAC |
(2S,4R)-1-[(2S)-2-(6-aminohexanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H41N5O4S/c1-18-24(38-17-31-18)20-11-9-19(10-12-20)15-30-26(36)22-14-21(34)16-33(22)27(37)25(28(2,3)4)32-23(35)8-6-5-7-13-29/h9-12,17,21-22,25,34H,5-8,13-16,29H2,1-4H3,(H,30,36)(H,32,35)/t21-,22+,25-/m1/s1 |
Clé InChI |
ZXDLSCQCKHBGLQ-OTNCWRBYSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCN)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCN)O |
Origine du produit |
United States |
Foundational & Exploratory
In-Depth Technical Guide to (S,R,S)-Ahpc-C5-NH2: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R,S)-Ahpc-C5-NH2, also known as VH032-C5-NH2, is a synthetic E3 ligase ligand-linker conjugate. It plays a crucial role in the rapidly advancing field of targeted protein degradation (TPD) by serving as a fundamental building block for the creation of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a particular focus on its role in the development of PROTACs for the degradation of the Estrogen-Related Receptor Alpha (ERRα). Detailed experimental protocols and visual diagrams of relevant biological pathways and experimental workflows are included to facilitate its practical application in research and drug development.
Chemical Structure and Properties
This compound is comprised of two key moieties: the (S,R,S)-AHPC core, which serves as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a 5-carbon (C5) aliphatic linker with a terminal amine group (-NH2). This terminal amine provides a reactive handle for conjugation to a ligand targeting a protein of interest, thus forming a heterobifunctional PROTAC.
The precise stereochemistry of the AHPC core, denoted as (S,R,S), is critical for its high-affinity binding to the VHL E3 ligase. This interaction is a prerequisite for the subsequent recruitment of the target protein and its degradation.
Chemical Identity
| Property | Value |
| Full Chemical Name | (2S,4R)-1-[(2S)-2-(6-aminohexanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide |
| Synonyms | This compound, VH032-C5-NH2 |
| CAS Number | 2170695-19-7 |
| Molecular Formula | C28H41N5O4S |
| Molecular Weight | 543.72 g/mol |
| SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C--INVALID-LINK--CN3C(=O)--INVALID-LINK--C(C)(C)C |
| InChIKey | ZXDLSCQCKHBGLQ-OTNCWRBYSA-N |
Biological Activity and Mechanism of Action
This compound functions as the VHL E3 ligase-recruiting component of a PROTAC. The fundamental mechanism of action for a PROTAC utilizing this building block involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. This proximity, induced by the PROTAC, leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Specifically, PROTACs synthesized using this compound have been effectively used to induce the degradation of ERRα.[1][2] ERRα is a nuclear receptor implicated in various cancers, making it an attractive therapeutic target.
VHL-Mediated PROTAC Signaling Pathway for ERRα Degradation
The following diagram illustrates the catalytic cycle of ERRα degradation mediated by a PROTAC incorporating this compound.
References
An In-depth Technical Guide on the Mechanism of Action of (S,R,S)-Ahpc-C5-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-Ahpc-C5-NH2, also known as VH032-C5-NH2, is a synthetic chemical compound that serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). It is an E3 ligase ligand-linker conjugate, incorporating a derivative of the VH032 ligand which specifically binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The primary function of this compound is not to exert a direct pharmacological effect, but to act as a molecular tool to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. This document provides a comprehensive overview of its mechanism of action, relevant quantitative data, and detailed experimental protocols for its application in targeted protein degradation.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The mechanism of action of this compound is intrinsically linked to its role within a PROTAC molecule. A PROTAC is a heterobifunctional molecule composed of three key parts: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound provides the VHL E3 ligase-recruiting moiety.
The overarching mechanism proceeds in a catalytic cycle:
-
Ternary Complex Formation: A PROTAC containing the this compound moiety simultaneously binds to the target protein (via the POI ligand) and the VHL E3 ligase (via the (S,R,S)-Ahpc moiety), forming a transient ternary complex (POI-PROTAC-VHL).
-
Ubiquitination of the Target Protein: The proximity induced by the PROTAC allows the VHL E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the target protein. This process results in the formation of a polyubiquitin chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the target protein into smaller peptides, while the PROTAC and the VHL E3 ligase are released and can engage in another cycle of degradation.
This targeted protein degradation strategy offers a powerful approach to eliminate disease-causing proteins that are often considered "undruggable" by traditional small molecule inhibitors.
Quantitative Data
The binding affinity of the E3 ligase ligand to its target is a critical parameter for the efficacy of a PROTAC. The following table summarizes the known binding affinity for the parent VHL ligand, VH032.
| Ligand | E3 Ligase | Binding Affinity (Kd) | Method |
| VH032 | VHL | 185 nM[1][2] | Not specified |
Note: This binding affinity is for the parent VH032 ligand. The C5-NH2 linker modification in this compound may slightly alter this affinity, but it serves as a reliable estimate.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the function of a PROTAC incorporating this compound.
1. Ternary Complex Formation Assay
This assay is crucial to confirm that the PROTAC can effectively bridge the target protein and the VHL E3 ligase.
-
Principle: Various biophysical techniques can be employed to measure the formation and stability of the ternary complex. A commonly used method is the NanoBRET™ Ternary Complex Assay.
-
Methodology (NanoBRET™):
-
Cell Line and Plasmids: Utilize a suitable human cell line (e.g., HEK293T). Create or obtain expression vectors for the target protein fused to NanoLuc® luciferase (e.g., POI-NLuc) and a VHL E3 ligase component fused to HaloTag® (e.g., HaloTag-VHL).
-
Cell Transfection: Co-transfect the cells with the POI-NLuc and HaloTag-VHL plasmids.
-
Assay Preparation: After 24-48 hours, harvest the cells and resuspend them in Opti-MEM. Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension and incubate to allow for labeling of the HaloTag-VHL.
-
PROTAC Treatment: Dispense the cell suspension into a multi-well plate. Add the PROTAC molecule (containing this compound) at various concentrations.
-
Signal Detection: Add the Nano-Glo® Substrate to initiate the NanoLuc® reaction. Measure the donor (NLuc) and acceptor (NanoBRET™ 618) emissions using a suitable plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A dose-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
-
2. Target Protein Degradation Assay (Western Blot)
This is a standard method to quantify the reduction in the levels of the target protein following PROTAC treatment.
-
Principle: Western blotting uses antibodies to detect and quantify the amount of a specific protein in a cell lysate.
-
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with the PROTAC molecule at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
-
Visualizations
Below are diagrams illustrating the key mechanisms and workflows associated with this compound-based PROTACs.
References
(S,R,S)-Ahpc-C5-NH2: A Technical Guide to a Key VHL Ligand Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (S,R,S)-Ahpc-C5-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of the potent von Hippel-Lindau (VHL) E3 ligase ligand VH032, this compound serves as a critical linker-equipped anchor for recruiting the VHL E3 ligase to a target protein, thereby inducing its degradation. This document details the synthesis, binding affinity, and relevant experimental protocols for researchers engaged in the rapidly evolving field of targeted protein degradation.
Core Compound Properties and Binding Affinity
This compound, also known as VH032-C5-NH2, is a synthetic E3 ligase ligand-linker conjugate.[1] It incorporates the high-affinity VH032 ligand, which binds to the VHL protein, and a 5-carbon aliphatic linker with a terminal amine group (-NH2). This terminal amine provides a versatile chemical handle for conjugation to a ligand targeting a protein of interest, forming a heterobifunctional PROTAC.
The binding affinity of the parent VHL ligand, VH032, to the VHL E3 ligase has been determined to be potent, with a dissociation constant (Kd) of 185 nM.[2] While the specific binding affinity of the C5-NH2 linked version has not been explicitly reported in the reviewed literature, the structural similarity to the parent compound suggests a comparable high-affinity interaction. The binding of VHL ligands disrupts the interaction between VHL and its natural substrate, Hypoxia-Inducible Factor 1α (HIF-1α).[2]
| Compound | Target | Binding Affinity (Kd) | Assay Method |
| VH032 (Parent Compound) | VHL E3 Ligase | 185 nM | Not Specified[2] |
| This compound | VHL E3 Ligase | Expected to be in the nanomolar range | - |
VHL-Mediated Targeted Protein Degradation Pathway
The von Hippel-Lindau (VHL) protein is the substrate recognition component of the VBC-Cul2 E3 ubiquitin ligase complex.[3] Under normal oxygen conditions (normoxia), prolyl hydroxylases (PHDs) hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α). This hydroxylation event allows VHL to recognize and bind to HIF-α, leading to its ubiquitination and subsequent degradation by the 26S proteasome. PROTACs containing a VHL ligand like this compound hijack this natural process. By simultaneously binding to the VHL E3 ligase complex and a target protein, the PROTAC brings the target into close proximity with the E3 ligase, inducing its ubiquitination and degradation.
Caption: VHL signaling and PROTAC-induced degradation.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the synthesis of the core VHL ligand amine, (S,R,S)-AHPC (also known as VH032 amine), followed by the coupling of the C5-NH2 linker. A feasible, column chromatography-free, multi-gram scale synthesis of VH032 amine hydrochloride has been reported, enabling rapid construction of PROTAC libraries.
Experimental Workflow for Synthesis:
Caption: General synthesis workflow for this compound.
Detailed Methodology for Linker Coupling (Amide Bond Formation):
This protocol is a general guideline for the amide coupling of a carboxylic acid-functionalized linker to the VH032 amine.
-
Activation of Carboxylic Acid:
-
Dissolve the Boc-protected C5-amino-carboxylic acid (1.1 equivalents) in a suitable anhydrous solvent such as dimethylformamide (DMF).
-
Add a peptide coupling reagent, for example, HATU (1.1 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
To the activated linker solution, add a solution of (S,R,S)-AHPC (VH032 amine) (1 equivalent) in anhydrous DMF.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction using an appropriate analytical technique such as liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product using flash column chromatography to obtain the Boc-protected (S,R,S)-Ahpc-C5-NH-Boc.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected intermediate in a suitable solvent like dichloromethane (DCM) or dioxane.
-
Add a strong acid, such as hydrochloric acid (4M in dioxane) or trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature until the deprotection is complete (monitored by LC-MS).
-
Remove the solvent under reduced pressure to yield the final product, this compound, typically as a hydrochloride or trifluoroacetate salt.
-
VHL Ligand Binding Affinity Assays
The binding affinity of this compound to the VHL protein can be determined using various biophysical techniques. Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) are two commonly employed methods.
3.2.1. Fluorescence Polarization (FP) Assay
This is a competitive binding assay that measures the displacement of a fluorescently labeled VHL ligand by a test compound.
Principle: A small, fluorescently labeled peptide derived from HIF-1α (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to the much larger VHL protein complex, its rotation slows down, leading to a high fluorescence polarization signal. A competing VHL ligand will displace the tracer, causing a decrease in the polarization signal, which is proportional to the affinity of the test compound.
Experimental Protocol (General Guideline for 384-well plate format):
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., containing HEPES, NaCl, and a non-ionic surfactant) and keep it on ice. The inclusion of a reducing agent like DTT is recommended.
-
VHL Protein: Prepare a 2X working stock of the purified VHL protein complex (VBC: VHL, Elongin B, and Elongin C) in the assay buffer. The optimal concentration should be determined experimentally through titration.
-
Fluorescent Tracer: Prepare a 2X working stock of a fluorescently labeled HIF-1α peptide (e.g., FAM-DEALA-Hyp-YIPD) in the assay buffer.
-
Test Compound: Prepare serial dilutions of this compound at 40X the final desired concentration in 100% DMSO. Then, dilute this stock 1:20 into the assay buffer to create a 2X working stock with 5% DMSO.
-
-
Assay Procedure:
-
Add 5 µL of the 2X test compound solutions to the appropriate wells of a 384-well plate. For control wells, add 5 µL of assay buffer with 5% DMSO.
-
Add 5 µL of the 2X VHL protein solution to all wells except the "no protein" control wells.
-
Mix the plate gently and incubate for 15-60 minutes at room temperature to allow the compound to bind to the protein.
-
Add 10 µL of the 2X fluorescent tracer solution to all wells. The final volume in each well will be 20 µL.
-
Incubate the plate for an additional 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
The instrument's software will calculate the fluorescence polarization (P) values.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
3.2.2. Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.
Principle: One of the binding partners (the ligand, e.g., the VHL protein complex) is immobilized on a sensor chip. The other binding partner (the analyte, e.g., this compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
Experimental Protocol (General Guideline):
-
Immobilization of VHL:
-
The purified VHL protein complex (VBC) is immobilized on a suitable sensor chip (e.g., a CM5 chip via amine coupling or a streptavidin chip if the protein is biotinylated).
-
-
Binding Analysis:
-
A series of concentrations of this compound (analyte) are prepared in a suitable running buffer (e.g., HBS-EP+).
-
The analyte solutions are injected sequentially over the sensor surface at a constant flow rate.
-
The association of the analyte to the immobilized ligand is monitored in real-time.
-
After the association phase, the running buffer is flowed over the chip to monitor the dissociation of the analyte-ligand complex.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are analyzed using appropriate software.
-
The data is fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Conclusion
This compound is a valuable and versatile tool for researchers in the field of targeted protein degradation. Its high-affinity VHL ligand core, combined with a linker terminating in a reactive amine, provides a robust platform for the synthesis of potent and selective PROTACs. The experimental protocols and data presented in this guide offer a solid foundation for the successful application of this compound in the development of novel therapeutics based on the PROTAC technology.
References
The Discovery and Synthesis of (S,R,S)-Ahpc-C5-NH2: A Technical Guide
Introduction
(S,R,S)-Ahpc-C5-NH2, also known as VH032-C5-NH2, is a synthetic E3 ligase ligand-linker conjugate that has emerged as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the (S,R,S)-Ahpc core, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 5-carbon amine linker. Its significance lies in its utility for conjugating to a target protein ligand, thereby creating a heterobifunctional PROTAC capable of inducing the degradation of specific proteins of interest. This technical guide provides an in-depth overview of the discovery, synthesis, and application of this compound for researchers, scientists, and professionals in drug development.
Discovery and Application
The discovery of this compound is intrinsically linked to the advancement of PROTAC technology. As a derivative of the well-established VHL ligand VH032, this molecule was rationally designed as a versatile intermediate for the synthesis of PROTACs. The inclusion of a terminal amine group on the C5 linker provides a convenient attachment point for various protein-targeting warheads.
A notable application of this compound is in the development of PROTAC degraders for Estrogen-related receptor α (ERRα)[1][2]. ERRα is a nuclear receptor implicated in various cancers, making it an attractive therapeutic target. By conjugating an ERRα ligand to this compound, researchers have successfully created PROTACs that induce the ubiquitination and subsequent proteasomal degradation of ERRα[2]. Similarly, derivatives of the Ahpc core have been utilized in PROTACs targeting other proteins, such as the serine/threonine kinase AKT[3].
Synthesis of this compound
The synthesis of this compound can be conceptually divided into two main stages: the synthesis of the core (S,R,S)-Ahpc scaffold (also referred to as VH032 amine) and the subsequent conjugation of the C5-amine linker.
Synthesis of the (S,R,S)-Ahpc Core (VH032 Amine)
A feasible, multi-gram scale, and column chromatography-free synthesis of the VH032 amine hydrochloride has been reported, making this key intermediate more accessible for PROTAC development. The retrosynthetic analysis reveals that the VH032 amine is composed of four main building blocks: a substituted thiazole, a benzylamine, L-hydroxyproline, and L-tert-leucine. Both linear and convergent synthetic strategies have been explored, with the convergent approach offering advantages in terms of efficiency.
A generalized synthetic scheme is presented below. The process typically involves the coupling of the substituted thiazole and benzylamine moieties, followed by sequential amide bond formations with the amino acid derivatives.
Experimental Protocol: Synthesis of VH032 Amine (Illustrative)
A detailed, optimized protocol can be found in the work by Li, Y. et al. (2022). ACS Omega, 7(31), 27344–27350.
The synthesis generally proceeds through the following key transformations:
-
Synthesis of the Thiazole-Benzonitrile Intermediate: This often involves a palladium-catalyzed cross-coupling reaction between a bromobenzonitrile derivative and a methylthiazole.
-
Reduction of the Nitrile: The nitrile group is reduced to a primary amine to form the benzylamine intermediate.
-
Convergent Amide Couplings: In a convergent approach, a dipeptide of L-hydroxyproline and L-tert-leucine is first synthesized and then coupled with the benzylamine intermediate. Alternatively, in a linear approach, the amino acids are coupled sequentially to the benzylamine.
-
Deprotection: Finally, any protecting groups used during the synthesis are removed to yield the VH032 amine, which is often isolated as a hydrochloride salt.
Conjugation of the C5-Amine Linker
The final step in the synthesis of this compound involves the acylation of the primary amine of the VH032 amine core with a C5 linker bearing a protected amine and a carboxylic acid.
Experimental Protocol: Synthesis of this compound
This protocol is based on the general procedures for amide bond formation and is exemplified in the synthesis of related PROTACs.
-
Activation of the Linker: 6-(Boc-amino)hexanoic acid (a common C5 linker precursor) is activated using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent (e.g., DMF).
-
Coupling Reaction: The VH032 amine (as the free base) is added to the solution of the activated linker. The reaction mixture is stirred at room temperature until completion, which can be monitored by LC-MS.
-
Work-up and Purification: The reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove excess reagents and byproducts. The crude product is then purified, often by flash column chromatography, to yield the Boc-protected intermediate.
-
Boc-Deprotection: The Boc protecting group is removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in dioxane.
-
Final Purification: After removal of the acid, the final product, this compound, is obtained and can be further purified if necessary, often by preparative HPLC, to yield the desired compound with high purity.
Quantitative Data
| Step | Reactants | Reagents | Solvent | Yield | Purity | Analytical Data |
| Synthesis of VH032 Amine HCl | (Intermediate building blocks) | (Various) | (Various) | ~65% overall | >97% | 1H NMR, LC-MS |
| Amide Coupling | VH032 Amine, 6-(Boc-amino)hexanoic acid | HATU, DIPEA | DMF | (Not explicitly reported, typically >70%) | (Intermediate) | LC-MS |
| Boc Deprotection | Boc-(S,R,S)-Ahpc-C5-NH2 | TFA or HCl | DCM or Dioxane | (Not explicitly reported, typically >90%) | >95% (after purification) | 1H NMR, 13C NMR, HRMS, HPLC |
Visualization of the PROTAC Mechanism of Action
This compound functions by recruiting the VHL E3 ligase to a target protein. The following diagrams illustrate the logical workflow of PROTAC-mediated protein degradation.
Caption: Workflow of PROTAC-induced protein degradation.
The following diagram illustrates the VHL-mediated ubiquitination pathway that is hijacked by PROTACs containing the (S,R,S)-Ahpc moiety.
Caption: VHL-mediated ubiquitination pathway hijacked by a PROTAC.
Finally, the AKT signaling pathway, a target for some PROTACs utilizing Ahpc-based ligands, is depicted below.
Caption: Simplified overview of the AKT signaling pathway.
Conclusion
This compound is a valuable chemical tool in the rapidly evolving field of targeted protein degradation. Its straightforward synthesis from the increasingly accessible VH032 amine core and a commercially available linker makes it an attractive building block for the development of novel PROTACs against a wide range of therapeutic targets. The detailed understanding of its synthesis and mechanism of action, as outlined in this guide, is crucial for its effective implementation in drug discovery and chemical biology research.
References
(S,R,S)-Ahpc-C5-NH2 for Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively degrade proteins of interest. A crucial component in the design of many potent PROTACs is the E3 ligase ligand, which serves to recruit the cellular ubiquitin-proteasome system.
This technical guide focuses on (S,R,S)-Ahpc-C5-NH2 , a widely utilized building block in PROTAC development. Also known as VH032-C5-NH2, this molecule is a synthetic E3 ligase ligand-linker conjugate. It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase attached to a 5-carbon (C5) alkyl linker with a terminal amine (NH2) group.[1][2] This terminal amine provides a versatile chemical handle for conjugation to a ligand that binds to the target protein, thereby completing the PROTAC structure. This guide will provide an in-depth overview of its application, particularly in the degradation of Estrogen-related Receptor α (ERRα), along with relevant quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental workflows.
Mechanism of Action: PROTAC-mediated Protein Degradation
The fundamental principle of a PROTAC synthesized using this compound is to induce the formation of a ternary complex between the target protein and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Application in the Degradation of Estrogen-related Receptor α (ERRα)
Estrogen-related Receptor α (ERRα) is an orphan nuclear receptor that plays a critical role in regulating cellular energy metabolism, mitochondrial biogenesis, and fatty acid oxidation.[3] Its dysregulation has been implicated in various diseases, including metabolic disorders and certain cancers, making it an attractive therapeutic target.
PROTACs constructed using a VHL ligand and a linker analogous to this compound have been shown to be effective degraders of ERRα.[4][5]
Signaling Pathway of ERRα
ERRα exerts its transcriptional control by partnering with coactivators, most notably the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). The ERRα/PGC-1α complex is a downstream effector of several key signaling pathways that are often dysregulated in cancer, such as the HER2 and PI3K/AKT/mTOR pathways. By degrading ERRα, a PROTAC can effectively dismantle this transcriptional hub, leading to a downstream reduction in the expression of genes involved in cellular metabolism and proliferation.
Quantitative Data
The efficacy of PROTACs is typically quantified by their ability to induce degradation of the target protein. Key parameters include the maximal degradation (Dmax) and the concentration required to achieve 50% degradation (DC50). The binding affinities of the PROTAC to the target protein and the E3 ligase, as well as the stability of the ternary complex, are also crucial determinants of its activity.
The following table summarizes data for a potent ERRα degrader, compound 6c from Peng et al. (2019), which utilizes a VHL ligand connected via a 6-atom linker, making it a close analog of a PROTAC synthesized from this compound.
| Compound | Target | Cell Line | Dmax (at 100 nM) | Degradation (at 30 nM) | Binding Affinity (IC50, TR-FRET) |
| Analog 6c | ERRα | MDA-MB-231 | ~96% | ~83% | 12.67 nM |
Data extracted from Peng et al. (2019). ACS Med Chem Lett.
Experimental Protocols
This section provides representative protocols for the synthesis and evaluation of an ERRα-targeting PROTAC using this compound.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound typically involves the coupling of its terminal amine to a carboxylic acid on the target protein ligand.
References
- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to E3 Ligase Ligand-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of E3 ligase ligand-linker conjugates, a cornerstone of targeted protein degradation (TPD). We will delve into the core mechanisms, design principles, and experimental evaluation of these powerful molecules, with a focus on Proteolysis Targeting Chimeras (PROTACs).
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation has emerged as a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, TPD agents lead to the complete removal of the target protein, offering a distinct and often more effective pharmacological approach.[2]
Proteolysis Targeting Chimeras (PROTACs) are at the forefront of TPD. These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin from an E2 conjugating enzyme to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome, after which the PROTAC can be recycled to induce the degradation of another POI molecule.
Core Components of E3 Ligase Ligand-Linker Conjugates
The efficacy of a PROTAC is critically dependent on the careful selection and optimization of its three components.
E3 Ubiquitin Ligase Ligands
Over 600 E3 ligases are encoded in the human genome, but only a handful have been successfully recruited for TPD. The most widely used E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).
-
Cereblon (CRBN): CRBN is the substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) such as thalidomide, pomalidomide, and lenalidomide.
-
von Hippel-Lindau (VHL): VHL is the substrate recognition subunit of the VCB-CUL2-RBX1 E3 ubiquitin ligase complex. VHL ligands are typically peptidomimetic molecules that mimic the binding of its natural substrate, hypoxia-inducible factor 1α (HIF-1α).
The choice of E3 ligase can influence the degradation efficiency, tissue distribution, and potential for off-target effects.
Linkers
The linker is not merely a passive spacer but plays a crucial role in the overall properties and activity of the PROTAC. Its length, composition, and attachment points to the two ligands dictate the geometry of the ternary complex (POI-PROTAC-E3 ligase) and influence the molecule's physicochemical properties, such as solubility and cell permeability.
Common linker motifs include:
-
Polyethylene glycol (PEG) chains: Enhance solubility and provide flexibility.
-
Alkyl chains: Offer hydrophobicity and can be systematically varied in length.
-
Rigid linkers: Incorporating cyclic structures like piperazine or piperidine can improve conformational stability and cell permeability.
Ligands for the Protein of Interest (POI)
The POI ligand provides the specificity of the PROTAC. It is typically a known binder of the target protein, often a repurposed inhibitor. The affinity of the POI ligand does not always directly correlate with the degradation potency of the PROTAC, as the formation of a stable and productive ternary complex is the ultimate determinant of efficacy.
Mechanism of Action
The catalytic cycle of a PROTAC involves several key steps, which are illustrated in the signaling pathways below.
Signaling Pathways
Quantitative Data on E3 Ligase Ligands and PROTACs
The following tables summarize key quantitative data for commonly used E3 ligase ligands and representative PROTACs.
Table 1: Binding Affinities of Common E3 Ligase Ligands
| E3 Ligase | Ligand | Binding Affinity (Kd or IC50) | Assay Method | Reference(s) |
| Cereblon (CRBN) | Pomalidomide | ~157 nM (Kd), 1.2-3 µM (IC50) | Competitive Titration, Competitive Binding Assay | |
| Lenalidomide | ~178 - 640 nM (Kd) | ITC, Competitive Titration | ||
| Thalidomide | ~250 nM (Kd) | Competitive Titration | ||
| von Hippel-Lindau (VHL) | VH032 | 185 nM (Kd) | Not Specified | |
| VH298 | 80-90 nM (Kd) | Not Specified | ||
| BODIPY FL VH032 | 3.0 nM (Kd) | TR-FRET |
Table 2: Degradation Potency of Representative BRD4-targeting PROTACs
| PROTAC | E3 Ligase Recruited | Cell Line(s) | DC50 | Dmax | Reference(s) |
| ARV-825 | CRBN | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported | |
| MZ1 | VHL | H661, H838, HeLa, MV4;11 | 8 nM, 23 nM, < 100 nM, 11.3 nM | Complete at 100 nM | |
| dBET1 | CRBN | Not Specified | Not Specified | Not Specified | |
| ARV-771 | VHL | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM | Not Reported |
Table 3: Degradation Potency of Representative BTK-targeting PROTACs
| PROTAC | E3 Ligase Recruited | Cell Line(s) | DC50 | Dmax | Reference(s) |
| RC-2 | CRBN | Mino | Not Specified | Not Specified | |
| IR-2 | CRBN | Mino | Not Specified | Not Specified | |
| NC-1 | CRBN | Mino | 2.2 nM | 97% | |
| RC-3 | CRBN | Mino | Not Specified | Not Specified | |
| PTD10 | CRBN | Ramos, JeKo-1 | 0.5 ± 0.2 nM, 0.6 ± 0.2 nM | >95% |
Experimental Protocols
The development and characterization of E3 ligase ligand-linker conjugates involve a series of in vitro and cell-based assays.
Experimental Workflow
Detailed Methodologies
The synthesis of PROTACs is a modular process involving the coupling of the E3 ligase ligand, the linker, and the POI ligand. Common synthetic strategies include:
-
Amide Bond Formation: Standard peptide coupling reagents are used to connect components with carboxylic acid and amine functionalities.
-
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for joining molecular fragments.
-
Nucleophilic Substitution: Used for attaching linkers to appropriate functional groups on the ligands.
Representative Protocol for PROTAC Synthesis via Amide Coupling:
-
Activation of Carboxylic Acid: Dissolve the component containing a carboxylic acid (e.g., POI ligand-linker) in an anhydrous solvent like DMF. Add a coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) and stir for 15-30 minutes at room temperature.
-
Coupling Reaction: Add the component containing an amine (e.g., E3 ligase ligand) to the activated carboxylic acid solution.
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the progress of the reaction by LC-MS.
-
Work-up and Purification: Upon completion, perform an aqueous work-up to remove excess reagents. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
Fluorescence Polarization (FP) Assay for Binary Binding:
This assay measures the binding affinity of a PROTAC or its individual ligands to their respective protein targets.
-
Reagent Preparation: Prepare a fluorescently labeled tracer (e.g., a known ligand for the E3 ligase or POI). Prepare serial dilutions of the unlabeled competitor (the PROTAC or ligand being tested).
-
Assay Setup: In a microplate, combine the fluorescent tracer, the target protein, and the competitor at various concentrations. Include controls with no competitor (maximum polarization) and no protein (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader.
-
Data Analysis: Plot the polarization values against the logarithm of the competitor concentration and fit the data to a suitable binding model to determine the IC50, which can be converted to a Ki or Kd.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity:
ITC is a powerful technique to measure the thermodynamics of binding and determine the cooperativity of ternary complex formation.
-
Sample Preparation: Prepare purified E3 ligase and POI proteins in a matched dialysis buffer. Prepare the PROTAC solution in the same buffer.
-
Binary Titrations:
-
To determine the binding affinity of the PROTAC to the E3 ligase (Kd1), titrate the PROTAC into the E3 ligase solution.
-
To determine the binding affinity of the PROTAC to the POI (Kd2), titrate the PROTAC into the POI solution.
-
-
Ternary Titration: To determine the binding affinity of the PROTAC to the E3 ligase in the presence of the POI, pre-saturate the E3 ligase with the POI and then titrate the PROTAC into this complex.
-
Data Analysis: Analyze the heat changes upon each injection to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). The cooperativity factor (α) is calculated as the ratio of the binary and ternary binding affinities (α = Kd,binary / Kd,ternary). A value of α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
Western Blotting for Protein Degradation:
This is a standard method to quantify the reduction in the levels of the target protein.
-
Cell Treatment: Plate cells and treat them with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the POI, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP). Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Detection and Analysis: Visualize the protein bands using an appropriate detection reagent and imaging system. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Nano-Glo® HiBiT Assay for Protein Degradation:
This is a sensitive, real-time, plate-based assay for measuring protein degradation.
-
Cell Line Generation: Engineer a cell line to endogenously express the POI tagged with the 11-amino-acid HiBiT peptide.
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a white, opaque microplate and treat with a serial dilution of the PROTAC.
-
Lysis and Detection: At the desired time points, add the Nano-Glo® HiBiT Lytic Detection Reagent, which contains the LgBiT protein and furimazine substrate. The LgBiT protein will bind to the HiBiT tag, forming a functional NanoLuc® luciferase that generates a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of HiBiT-tagged POI. Normalize the signal to the vehicle control and plot the data to determine the DC50 and Dmax.
Conclusion
E3 ligase ligand-linker conjugates are a powerful and versatile class of molecules that are revolutionizing drug discovery. By harnessing the cell's natural protein degradation machinery, they offer a novel approach to targeting disease-causing proteins that were previously considered "undruggable." The continued discovery of new E3 ligase ligands, the development of innovative linker technologies, and a deeper understanding of the principles governing ternary complex formation will undoubtedly lead to the development of the next generation of highly effective and selective protein-degrading therapeutics.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen-Related Receptor α (ERRα), an orphan nuclear receptor, is a key regulator of cellular energy metabolism, including mitochondrial biogenesis and fatty acid oxidation.[1][2] Its association with various metabolic diseases and cancers has made it an attractive therapeutic target.[2][3] Traditional inhibitory approaches often face challenges in achieving sustained pathway suppression. A novel and promising strategy is the targeted degradation of ERRα using Proteolysis Targeting Chimeras (PROTACs).
This technical guide provides an in-depth overview of a specific PROTAC linker/ligand conjugate, (S,R,S)-Ahpc-C5-NH2, and its application in the development of ERRα degraders. This compound is a synthesized E3 ligase ligand-linker conjugate that incorporates the VH032-based von Hippel-Lindau (VHL) ligand and a linker designed for conjugation to an ERRα-targeting warhead.[4] This document details the quantitative data, experimental protocols, and signaling pathways associated with the use of this molecule in inducing ERRα degradation.
Quantitative Data Summary
The following tables summarize the binding affinities and degradation activities of representative ERRα PROTACs constructed using a VHL ligand and various linkers, including structures related to the this compound scaffold. The data is derived from the work of Peng et al. (2019).
Table 1: Binding Affinities and Degradation Activities of ERRα PROTACs
| Compound | Linker Length (atoms) | ERRα Binding Affinity (IC50, nM) | % Degradation at 10 nM (D10 nM) | % Degradation at 30 nM (D30 nM) | % Degradation at 100 nM (D100 nM) |
| 6a | 3 | 11.2 | 15 | 35 | 55 |
| 6b | 4 | 9.8 | 25 | 60 | 78 |
| 6c | 5 | 10.5 | 39 | >80 | 96 |
| 6d | 6 | 12.1 | 30 | 75 | 88 |
Binding affinity was determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. % Degradation was measured in MDA-MB-231 cells by Western blot analysis after a 4-hour treatment.
Mechanism of Action: PROTAC-Mediated ERRα Degradation
The core mechanism of action for an ERRα PROTAC utilizing a VHL ligand, such as one synthesized from this compound, involves the formation of a ternary complex between ERRα, the PROTAC molecule, and the VHL E3 ubiquitin ligase. This proximity induces the ubiquitination of ERRα, marking it for degradation by the 26S proteasome.
PROTAC-mediated degradation of ERRα.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the characterization of ERRα PROTACs.
Western Blotting for ERRα Degradation
This protocol is used to quantify the reduction in ERRα protein levels following treatment with a PROTAC.
Western Blotting Workflow for ERRα Degradation.
Methodology:
-
Cell Culture and Treatment: MDA-MB-231 cells are cultured in appropriate media and seeded in 6-well plates. After reaching 70-80% confluency, the cells are treated with the ERRα PROTAC at various concentrations for a specified duration (e.g., 4 hours).
-
Cell Lysis and Protein Quantification: Following treatment, cells are washed with PBS and lysed using RIPA buffer containing protease inhibitors. The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for ERRα, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software (e.g., ImageJ) to determine the percentage of ERRα degradation relative to a vehicle control.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is employed to determine the binding affinity of the PROTACs to ERRα by measuring the displacement of a fluorescently labeled tracer.
TR-FRET Assay Workflow.
Methodology:
-
Assay Principle: The assay measures the interaction between the ligand-binding domain (LBD) of ERRα and a peptide from its coactivator, PGC-1α. The ERRα-LBD is tagged (e.g., with GST) and detected with a Europium (Eu)-labeled antibody (donor), while the PGC-1α peptide is biotinylated and detected with streptavidin-allophycocyanin (SA-APC; acceptor). Binding brings the donor and acceptor into proximity, generating a FRET signal.
-
Procedure: The assay is typically performed in a 384-well plate. The ERRα-LBD, Eu-labeled antibody, and biotinylated PGC-1α peptide are incubated together. Serial dilutions of the test compound (PROTAC) are then added.
-
Detection and Analysis: After an incubation period, SA-APC is added, and the TR-FRET signal is read on a suitable plate reader. The ability of the PROTAC to bind to ERRα and disrupt the ERRα/PGC-1α interaction results in a decrease in the FRET signal. IC50 values are calculated from the resulting dose-response curves.
Conclusion
This compound serves as a crucial building block for the development of potent and selective ERRα degraders. The PROTAC technology offers a powerful approach to target ERRα, leading to its effective removal from the cellular environment. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of targeted protein degradation and ERRα-related diseases. The continued exploration of PROTACs based on this and similar scaffolds holds significant promise for the development of novel therapeutics.
References
The Core Principles of PROTAC Technology Utilizing VHL Ligands: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of Proteolysis Targeting Chimera (PROTAC) technology, with a specific focus on the utilization of von Hippel-Lindau (VHL) E3 ligase ligands. It delves into the mechanism of action, key experimental methodologies for characterization, and the critical parameters for successful PROTAC design and evaluation.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to selectively eliminate specific proteins from cells.[1] They represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a catalytic, event-driven mechanism of action.[2][3] A single PROTAC molecule can induce the degradation of multiple target protein molecules, offering the potential for enhanced potency and a more sustained pharmacological effect.[4]
A PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] This tripartite structure enables the PROTAC to act as a molecular bridge, bringing the POI into close proximity with the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.
The Role of the VHL E3 Ligase
The von Hippel-Lindau (VHL) protein is a substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex 2 (CRL2^VHL^). In its native cellular context, VHL recognizes and binds to the hydroxylated alpha subunit of the hypoxia-inducible factor (HIF-1α), leading to its ubiquitination and subsequent degradation in normoxic conditions.
Due to its well-defined structure, druggable pocket, and broad tissue expression, VHL has become one of the most successfully and widely utilized E3 ligases in PROTAC development. Small molecule ligands that mimic the HIF-1α binding motif can effectively recruit the VHL complex to a target protein.
Mechanism of Action: The Ternary Complex
The cornerstone of PROTAC efficacy is the formation of a productive ternary complex, comprising the POI, the PROTAC molecule, and the VHL E3 ligase. The stability and conformation of this complex are critical determinants of the rate and extent of target protein degradation. The formation of this non-native protein-protein interaction is a key mechanistic step that precedes ubiquitination.
The linker connecting the two ligands plays a crucial role in facilitating favorable protein-protein interactions within the ternary complex. The length, composition, and attachment points of the linker can significantly influence the cooperativity of ternary complex formation. Positive cooperativity, where the binding of one protein increases the affinity for the other, is often associated with more stable and long-lived ternary complexes, leading to more efficient degradation. However, PROTACs with neutral or even negative cooperativity can also effectively induce protein degradation.
The catalytic nature of PROTACs means they are not consumed in the degradation process and can be recycled to engage and degrade additional target protein molecules.
Quantitative Assessment of VHL-based PROTACs
The development and optimization of VHL-based PROTACs rely on a suite of biochemical, biophysical, and cellular assays to quantify their binding, degradation efficiency, and mechanism of action.
Key Performance Parameters
Two critical parameters define the efficacy of a PROTAC:
-
DC50 (half-maximal degradation concentration): The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax (maximum degradation): The maximum percentage of the target protein that can be degraded by the PROTAC. A higher Dmax value signifies greater efficacy.
Summary of Quantitative Data
The following tables summarize representative quantitative data for VHL-based PROTACs from various studies.
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| MZ1 | BRD4 | HeLa | 8 nM | >95% | |
| ARV-771 | BRD4 | LNCaP | 1 nM | ~95% | |
| Compound X | p38α | MDA-MB-231 | 10 nM | ~90% |
| PROTAC | Binding Partner | Assay | K_d_ (nM) | Reference |
| MZ1 | VHL | SPR | 70 | |
| MZ1 | BRD4^BD2^ | SPR | 2 | |
| VH032 | VHL | FP | 3 |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of VHL-based PROTACs. The following sections provide overviews of key experimental protocols.
Western Blotting for DC50 and Dmax Determination
Western blotting is a fundamental technique to quantify the degradation of a target protein in cells treated with a PROTAC.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete growth medium. A vehicle-only control (e.g., 0.1% DMSO) must be included.
-
Replace the cell medium with the medium containing the different concentrations of the PROTAC.
-
Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH or β-actin).
-
-
Detection and Data Analysis:
-
Develop the blot using an ECL substrate and capture the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a powerful label-free technique to measure the kinetics (on-rate and off-rate) and affinity of binary and ternary complex formation in real-time.
Protocol:
-
Immobilization of VHL:
-
Activate a streptavidin-coated sensor chip.
-
Immobilize biotinylated VHL complex (VHL/ElonginB/ElonginC) onto the sensor surface to a desired resonance unit (RU) level.
-
-
Binary Interaction Analysis (PROTAC-VHL):
-
Prepare serial dilutions of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized VHL surface and a reference flow cell.
-
Monitor the association and dissociation phases.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k_on_), dissociation rate constant (k_off_), and equilibrium dissociation constant (K_d_).
-
-
Ternary Complex Analysis (POI-PROTAC-VHL):
-
Prepare a solution of the target protein at a near-saturating concentration.
-
Prepare serial dilutions of the PROTAC and pre-incubate them with the target protein.
-
Inject the POI-PROTAC mixtures over the immobilized VHL surface.
-
Monitor the association and dissociation of the ternary complex.
-
Fit the data to determine the kinetic parameters for ternary complex formation.
-
-
Cooperativity Calculation:
-
The cooperativity factor (α) can be calculated as the ratio of the binary K_d_ (PROTAC to VHL) to the ternary K_d_ (POI-PROTAC to VHL). An α > 1 indicates positive cooperativity.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_d_), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Protocol:
-
Sample Preparation:
-
Dialyze the protein (VHL complex or POI) and the PROTAC into the same buffer to minimize heats of dilution.
-
Determine the accurate concentrations of the protein and ligand.
-
Degas all solutions before use.
-
-
Instrument Setup:
-
Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).
-
Fill the sample cell with the protein solution (e.g., VHL complex).
-
Fill the injection syringe with the PROTAC solution.
-
-
Titration:
-
Perform an initial small injection, followed by a series of injections of the PROTAC into the protein solution while stirring.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the K_d_, n, and ΔH. The change in Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Fluorescence Polarization (FP) for Binding Affinity
FP is a solution-based technique used to measure the binding affinity between a fluorescently labeled molecule (tracer) and a larger protein. It is often used in a competitive format to determine the binding affinity of unlabeled PROTACs to VHL.
Protocol:
-
Assay Setup:
-
Prepare a solution of the VHL complex and a fluorescently labeled VHL ligand (tracer, e.g., a FAM-labeled HIF-1α peptide).
-
Prepare serial dilutions of the unlabeled PROTAC.
-
-
Measurement:
-
In a microplate, combine the VHL complex, the tracer, and the varying concentrations of the PROTAC.
-
Incubate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
-
Data Analysis:
-
The binding of the tracer to the VHL complex results in a high polarization signal.
-
The unlabeled PROTAC competes with the tracer for binding to VHL, leading to a decrease in the polarization signal in a concentration-dependent manner.
-
Plot the change in fluorescence polarization against the PROTAC concentration to generate a competition binding curve and determine the IC50 value, from which the K_i_ (and subsequently K_d_) can be calculated.
-
NanoBRET™ Assay for Cellular Target Engagement
The NanoBRET™ assay is a live-cell, proximity-based method to quantify the engagement of a PROTAC with its target protein or E3 ligase inside the cell.
Protocol:
-
Cell Line Preparation:
-
Transfect cells (e.g., HEK293) to express the VHL protein fused to NanoLuc® luciferase (the energy donor).
-
-
Assay Setup:
-
Plate the transfected cells in a white, 96-well plate.
-
Add a cell-permeable fluorescent tracer that binds to VHL (the energy acceptor).
-
Prepare serial dilutions of the PROTAC.
-
-
Measurement:
-
Add the PROTAC dilutions to the cells.
-
Add the NanoBRET™ substrate.
-
Measure the bioluminescence and fluorescence signals.
-
-
Data Analysis:
-
The binding of the fluorescent tracer to the VHL-NanoLuc fusion protein results in a high BRET signal.
-
The PROTAC competes with the tracer for binding to VHL, causing a dose-dependent decrease in the BRET signal.
-
This allows for the determination of the intracellular IC50 value, reflecting the PROTAC's ability to engage VHL in a cellular environment.
-
Visualizations of Key Processes
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation via the VHL E3 ligase.
Western Blot Experimental Workflow
Caption: A stepwise workflow for determining PROTAC efficacy using Western Blot analysis.
SPR Experimental Workflow for Ternary Complex Analysis
Caption: Workflow for characterizing PROTAC binary and ternary complex kinetics using SPR.
Conclusion
PROTAC technology utilizing VHL ligands offers a powerful and versatile platform for targeted protein degradation. A thorough understanding of the underlying principles of ternary complex formation and the application of a robust suite of quantitative assays are paramount for the successful design and development of effective PROTAC-based therapeutics. This guide provides a foundational framework for researchers and scientists to navigate the core aspects of this exciting and rapidly evolving field.
References
- 1. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Notes and Protocols for the Use of (S,R,S)-Ahpc-C5-NH2 in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the POI by the proteasome.
(S,R,S)-Ahpc-C5-NH2, also known as VH032-C5-NH2, is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, conjugated to a 5-carbon alkyl linker with a terminal primary amine.[1][2][3] This building block is a valuable tool for the synthesis of VHL-recruiting PROTACs, where the terminal amine serves as a versatile handle for conjugation to a POI ligand. These application notes provide detailed protocols and guidelines for the effective use of this compound in the synthesis and evaluation of novel PROTACs. A notable application of this linker is in the development of degraders for the estrogen-related receptor α (ERRα).[2][3]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Synonyms | VH032-C5-NH2 | |
| Molecular Formula | C28H41N5O4S | |
| Molecular Weight | 543.72 g/mol | |
| Appearance | Solid Powder | |
| Purity | ≥98% | |
| Storage | Dry, dark, and at -20°C for long-term storage |
PROTAC Synthesis using this compound: Amide Bond Formation
The primary amine of this compound is readily functionalized through amide bond formation with a carboxylic acid on the POI ligand. This is a robust and widely used method in PROTAC synthesis. The general workflow involves the activation of the carboxylic acid on the POI ligand, followed by coupling with the amine of this compound.
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a general method for the coupling of a POI ligand containing a carboxylic acid with this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
Materials:
-
POI ligand with a terminal carboxylic acid
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for purification (e.g., acetonitrile, water, methanol)
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the POI ligand (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude PROTAC.
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water (often with 0.1% trifluoroacetic acid or formic acid as a modifier).
-
Characterization: Confirm the identity and purity of the final PROTAC using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Characterization and Evaluation of the Final PROTAC
Thorough characterization of the synthesized PROTAC is crucial to ensure its identity, purity, and biological activity.
Analytical Characterization
| Technique | Purpose |
| 1H and 13C NMR | To confirm the chemical structure of the PROTAC molecule. |
| HRMS | To verify the exact mass and elemental composition. |
| RP-HPLC | To determine the purity of the final compound. |
Biological Evaluation
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters for evaluation are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Protocol 2: Determination of DC50 and Dmax by Western Blotting
Materials:
-
Cell line expressing the POI
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the POI and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI band intensity to the loading control for each sample.
-
Calculate the percentage of remaining POI relative to the vehicle control.
-
Plot the percentage of remaining POI against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Quantitative Data for VHL-based PROTACs
The following table provides examples of degradation performance for VHL-based PROTACs, illustrating the range of potencies that can be achieved.
| PROTAC Target | Cell Line | DC50 | Dmax | Reference |
| ERRα | - | - | - | |
| KRAS | NCI-H358 | ~100 nM | >90% | |
| BRD4 | PC3 | 3.3 nM | 97% | |
| p38α | Breast Cancer Cell Lines | Nanomolar concentrations | Significant degradation |
Note: Specific DC50 and Dmax values for the ERRα PROTAC using this compound are not publicly available in the cited literature.
Conclusion
This compound is a versatile and valuable building block for the synthesis of VHL-recruiting PROTACs. The terminal primary amine allows for straightforward conjugation to POI ligands via robust amide bond formation chemistry. The protocols and guidelines provided in these application notes offer a comprehensive framework for the synthesis, characterization, and evaluation of novel PROTACs using this E3 ligase ligand-linker conjugate. Careful optimization of the linker length and attachment points on the POI ligand, along with rigorous biological evaluation, will be critical for the development of potent and selective protein degraders.
References
Application Notes and Protocols for Conjugating (S,R,S)-Ahpc-C5-NH2 to a Target Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-Ahpc-C5-NH2, also known as VH032-C5-NH2, is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a five-carbon alkyl linker terminating in a primary amine.[1][2] This building block is a key component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein of interest (POI) to an E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3] The terminal amine of this compound serves as a versatile conjugation handle to attach a "warhead" ligand that specifically binds to the POI. This document provides a detailed protocol for the conjugation of this compound to a target ligand possessing a carboxylic acid functionality via amide bond formation, a widely used and robust method in PROTAC synthesis.[4][5]
Principle of Conjugation
The primary amine of this compound readily reacts with an activated carboxylic acid on the target ligand to form a stable amide bond. A common and highly efficient method for activating the carboxylic acid is the use of peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). This in situ activation forms a highly reactive acyl-uronium intermediate that is susceptible to nucleophilic attack by the primary amine of the Ahpc linker.
Signaling Pathway of PROTACs
PROTACs synthesized using this compound function by hijacking the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS). The resulting PROTAC simultaneously binds to the VHL E3 ligase (via the Ahpc moiety) and the target protein (via the conjugated ligand). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent recognition and degradation by the 26S proteasome.
Experimental Protocol: Amide Coupling of this compound
This protocol is based on a reported synthesis of an estrogen-related receptor α (ERRα) PROTAC degrader.
Materials:
-
This compound (or its hydrochloride salt)
-
Target ligand with a carboxylic acid moiety
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., HPLC-grade acetonitrile, water, methanol, DCM)
-
Trifluoroacetic acid (TFA) for HPLC, if needed
Equipment:
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for purification and analysis
-
Mass spectrometer (MS)
-
Nuclear magnetic resonance (NMR) spectrometer
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the target ligand containing a carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Activation: To the solution from step 1, add HATU (1.1-1.5 equivalents) and DIPEA (2.0-3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: In a separate vial, dissolve this compound (1.0-1.2 equivalents) in a minimum amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture. If using the hydrochloride salt of the linker, an additional equivalent of DIPEA may be required to neutralize the salt.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by LC-MS. Typically, the reaction is complete within 2 to 12 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by preparative reverse-phase HPLC or flash column chromatography on silica gel. The choice of the purification method will depend on the polarity and stability of the final PROTAC.
-
Characterization: Confirm the identity and purity of the final conjugate using LC-MS and NMR spectroscopy (¹H and ¹³C).
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the amide coupling of an amine-linker to a carboxylic acid-bearing ligand, based on the synthesis of an ERRα degrader and general PROTAC synthesis protocols.
| Parameter | Value/Range | Notes |
| Stoichiometry | ||
| Target Ligand-COOH | 1.0 eq | Limiting reagent. |
| This compound | 1.0 - 1.2 eq | A slight excess may be used to ensure complete consumption of the target ligand. |
| HATU | 1.1 - 1.5 eq | Peptide coupling reagent. |
| DIPEA | 2.0 - 3.0 eq | Base to facilitate the coupling reaction. |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | Ensures solubility of reactants. |
| Temperature | Room Temperature | Mild conditions are generally sufficient. |
| Reaction Time | 2 - 12 hours | Monitor by LC-MS for completion. |
| Purification & Analysis | ||
| Purification Method | Preparative RP-HPLC | A common method for purifying PROTACs. |
| Analytical Methods | LC-MS, ¹H NMR, ¹³C NMR | For identity and purity confirmation. |
| Example Yield | 40-70% | Yields are dependent on the specific substrates and purification. |
| Example Purity | >95% | As determined by HPLC. |
Characterization of the Final Conjugate
-
LC-MS: The molecular weight of the final product should be confirmed by mass spectrometry. A single peak in the LC chromatogram indicates the purity of the compound.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the final PROTAC. The appearance of signals corresponding to both the target ligand and the this compound moiety, as well as the presence of the newly formed amide bond signal, will confirm a successful conjugation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Reaction Conversion | - Incomplete activation of the carboxylic acid.- Degradation of HATU.- Insufficient base. | - Increase pre-activation time.- Use fresh, high-quality HATU.- Ensure sufficient DIPEA is used, especially if starting with the linker salt. |
| Side Product Formation | - Reaction of HATU with the amine.- Epimerization at the chiral center adjacent to the carboxylic acid. | - Add the amine solution after the pre-activation step.- Maintain room temperature; avoid excessive heating. |
| Difficulty in Purification | - Similar polarity of starting materials and product.- Poor solubility of the product. | - Optimize the HPLC gradient.- Explore different stationary phases or solvent systems for column chromatography. |
By following this detailed protocol, researchers can reliably conjugate this compound to their target ligand of interest, enabling the synthesis of novel PROTACs for targeted protein degradation studies.
References
Application Notes and Protocols for (S,R,S)-Ahpc-C5-NH2 Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[]
(S,R,S)-Ahpc-C5-NH2, also known as VH032-C5-NH2, is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and incorporates a linker, making it a valuable building block for the synthesis of PROTACs. This document provides a detailed experimental design, including application notes and protocols, for the development and characterization of PROTACs utilizing this compound. The protocols outlined below are applicable to various POIs, with Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in cancer, often serving as a model target.
Mechanism of Action and Signaling Pathway
PROTACs based on this compound function by inducing the proximity between the target protein and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome. The degradation of the target protein can have profound effects on downstream signaling pathways. For instance, the degradation of BRD4 disrupts its role as a transcriptional coactivator, leading to the downregulation of oncogenes like c-MYC and ultimately resulting in cell cycle arrest and apoptosis.
Figure 1: PROTAC-mediated protein degradation pathway.
Experimental Design and Workflow
The development and characterization of a novel this compound based PROTAC involves a series of in vitro and cell-based assays to assess its binding, degradation efficacy, cellular activity, and mechanism of action.
Figure 2: General experimental workflow for PROTAC characterization.
Key Experimental Protocols
Ternary Complex Formation Assays
The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a critical determinant of PROTAC efficacy. Several biophysical techniques can be employed to characterize the formation and stability of this complex.
Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the biotinylated POI or VHL E3 ligase complex onto a streptavidin-coated sensor chip.
-
Binding Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity.
-
To assess ternary complex formation, inject a constant concentration of the PROTAC mixed with varying concentrations of the third component (either VHL or POI) over the immobilized protein.
-
-
Data Analysis: Analyze the sensorgrams to determine the binding kinetics (association and dissociation rates) and affinity (KD). An increase in binding affinity in the presence of all three components compared to the binary interactions indicates positive cooperativity in ternary complex formation.
Other recommended techniques: Biolayer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Mass Photometry.
Protein Degradation Assay
The primary functional readout for a PROTAC is the degradation of the target protein. Western blotting is a standard method to quantify the extent of protein degradation.
Protocol: Western Blot
-
Cell Treatment: Seed cells in a multi-well plate and treat with a dose-response of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the POI and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control and calculate the percentage of degradation relative to the vehicle control.
Cell Viability and Apoptosis Assays
To assess the functional consequences of POI degradation, cell viability and apoptosis assays are performed.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC for a desired duration (e.g., 24, 48, 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis and stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the PROTAC at various concentrations for a specified time.
-
Staining: Harvest and wash the cells, then resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation
Quantitative data from the above experiments should be summarized in clear and structured tables to facilitate comparison and analysis.
Table 1: Binding Affinities and Ternary Complex Formation
| Compound | Target | Binary KD (nM) | E3 Ligase | Binary KD (nM) | Ternary Complex KD (nM) | Cooperativity (α) |
| PROTAC-A | POI-1 | 50 | VHL | 100 | 10 | 5 |
| PROTAC-B | POI-1 | 75 | VHL | 120 | 80 | ~1 |
| Control | POI-1 | 45 | - | - | - | - |
Table 2: In-Cell Protein Degradation
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Time for Dmax (h) |
| PROTAC-A | Cell Line X | 25 | >95 | 16 |
| PROTAC-B | Cell Line X | 500 | 60 | 24 |
| PROTAC-A | Cell Line Y | 40 | >90 | 16 |
Table 3: Cellular Activity
| Compound | Cell Line | IC50 (nM) (72h) | Apoptosis Induction (% at 100 nM) |
| PROTAC-A | Cell Line X | 30 | 65 |
| PROTAC-B | Cell Line X | 800 | 20 |
| PROTAC-A | Cell Line Y | 55 | 58 |
Logical Relationships in Experimental Design
The interpretation of results from different assays is interconnected and follows a logical progression to validate a PROTAC candidate.
Figure 3: Logical flow for validating a PROTAC candidate.
Conclusion
The experimental design and protocols detailed in these application notes provide a comprehensive framework for the development and characterization of novel PROTACs based on the this compound VHL ligand. A systematic approach, from biochemical validation of ternary complex formation to cellular assessment of protein degradation and functional outcomes, is crucial for identifying potent and selective protein degraders for therapeutic applications.
References
Application Notes and Protocols for Cell-Based Assays of (S,R,S)-Ahpc-C5-NH2 PROTAC Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] (S,R,S)-Ahpc-C5-NH2 is a widely used building block in PROTAC synthesis, incorporating a ligand for the von Hippel-Lindau (VHL) E3 ligase.[2][3] By linking this VHL ligand to a POI ligand, a PROTAC can be created to specifically target that protein for degradation.
These application notes provide detailed protocols for cell-based assays to characterize the activity of PROTACs synthesized using this compound. The primary example used is a PROTAC targeting the Estrogen-Related Receptor α (ERRα), a key regulator of cellular metabolism and a potential therapeutic target in cancer.[1]
PROTAC Mechanism of Action
The fundamental mechanism of a VHL-based PROTAC, such as one synthesized with this compound, involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.
Quantitative Data Summary
The following table summarizes the activity of a representative ERRα-targeting PROTAC (Compound 6c from Peng et al., 2019), which utilizes a VHL ligand analogous to that in this compound.
| Parameter | Value | Description | Reference |
| Target Protein | Estrogen-Related Receptor α (ERRα) | A nuclear receptor involved in metabolic regulation. | |
| Cell Line | MDA-MB-231 (Human Breast Cancer) | A commonly used cell line for cancer research. | |
| Degradation (>80%) | 30 nM | Concentration at which over 80% of ERRα is degraded. | |
| D100 | 100 nM | Concentration for approximately 96% protein degradation after 4 hours. | |
| IC50 | 12.67 nM | Concentration to block 50% of the protein-protein interaction between ERRα and its coactivator PGC-1α. |
Experimental Protocols
Target Protein Degradation Assay (Western Blot)
This protocol is for determining the dose-dependent degradation of a target protein (e.g., ERRα) in cells treated with a PROTAC.
Materials:
-
Cell culture medium and supplements
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-ERRα)
-
Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with increasing concentrations of the PROTAC (e.g., 0.3 nM to 10 µM) and a vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize lysate concentrations with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies (target protein and loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot a dose-response curve to determine DC50 and Dmax values.
-
Cell Viability Assay
This protocol assesses the cytotoxicity of the PROTAC.
Materials:
-
Cells and culture medium
-
PROTAC compound
-
96-well plates (opaque-walled for luminescent assays)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent
Procedure (using CellTiter-Glo®):
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate and incubate overnight.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells and incubate for the desired period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the IC50 for cell viability.
Ternary Complex Formation Assay (Co-Immunoprecipitation)
This assay confirms the formation of the POI-PROTAC-E3 ligase complex.
Materials:
-
Cells expressing the target protein and VHL
-
PROTAC compound and proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer
-
Antibody against the target protein or VHL for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the target) for a short period (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells with Co-IP lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the target protein or VHL overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours.
-
-
Washes: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blot using antibodies against the target protein and VHL to detect the co-immunoprecipitated proteins.
Ubiquitination Assay
This assay directly measures the PROTAC-induced ubiquitination of the target protein.
Materials:
-
Cells, PROTAC, and proteasome inhibitor
-
Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619)
-
Antibody against the target protein for immunoprecipitation
-
Antibody against ubiquitin for Western blot detection
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor.
-
Immunoprecipitation: Perform immunoprecipitation of the target protein from the cell lysates as described in the Co-IP protocol.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western blot using an anti-ubiquitin antibody. A high-molecular-weight smear indicates poly-ubiquitination of the target protein.
Signaling Pathway Diagrams
Degradation of a target protein by a PROTAC can have significant downstream effects on cellular signaling pathways.
Estrogen-Related Receptor α (ERRα) Signaling
ERRα is a key regulator of cellular energy metabolism. Its degradation can impact mitochondrial biogenesis, fatty acid oxidation, and glucose metabolism. ERRα activity is often co-activated by PGC-1α and can be influenced by upstream pathways like PI3K/AKT/mTOR.
AKT Signaling Pathway
AKT is a central node in signaling pathways that regulate cell survival, proliferation, and growth. Degradation of AKT would be expected to inhibit these processes.
References
Analytical Techniques for the Characterization of (S,R,S)-Ahpc-C5-NH2 Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-Ahpc-C5-NH2 is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. As a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, it serves as the crucial link to the cell's ubiquitin-proteasome system, enabling the targeted degradation of specific proteins. The precise characterization of this compound and its subsequent conjugates is paramount to ensure their structural integrity, purity, and biological function. These application notes provide a comprehensive overview of the essential analytical techniques and detailed protocols for the robust characterization of this compound conjugates.
I. Structural Elucidation and Purity Assessment
The foundational step in characterizing a newly synthesized this compound conjugate is the unambiguous confirmation of its chemical structure and the assessment of its purity. This is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution.[1][2][3] A suite of 1D and 2D NMR experiments is employed to determine the chemical structure of the conjugate.
Table 1: Representative NMR Data for a Hypothetical this compound Conjugate
| Position | δ¹H (ppm) | δ¹³C (ppm) | Key HMBC Correlations | Key COSY Correlations |
| Ahpc Moiety | ||||
| t-butyl | 1.05 (s, 9H) | 35.2, 27.8 | C-α | - |
| α-CH | 4.25 (d, 1H) | 60.5 | C=O (amide) | β-CH |
| β-CH | 4.50 (m, 1H) | 70.1 | γ-CH₂ | α-CH, γ-CH₂ |
| γ-CH₂ | 3.60 (m, 2H) | 45.3 | β-CH, δ-CH₂ | β-CH, δ-CH₂ |
| δ-CH₂ | 3.80 (m, 2H) | 48.9 | γ-CH₂ | γ-CH₂ |
| Thiazole-H | 7.50 (s, 1H) | 125.4 | Thiazole-C, Phenyl-C | - |
| Phenyl-H | 7.65 (d, 2H), 7.45 (d, 2H) | 140.1, 130.2, 128.5 | Thiazole-C, CH₂-linker | Phenyl-H |
| C5-NH₂ Linker | ||||
| CH₂-1 | 3.40 (t, 2H) | 42.1 | Phenyl-C, CH₂-2 | CH₂-2 |
| CH₂-2 | 1.60 (m, 2H) | 28.5 | CH₂-1, CH₂-3 | CH₂-1, CH₂-3 |
| CH₂-3 | 1.45 (m, 2H) | 25.8 | CH₂-2, CH₂-4 | CH₂-2, CH₂-4 |
| CH₂-4 | 1.55 (m, 2H) | 31.2 | CH₂-3, CH₂-5 | CH₂-3, CH₂-5 |
| CH₂-5 | 2.80 (t, 2H) | 40.5 | CH₂-4 | CH₂-4 |
Note: This is illustrative data. Actual chemical shifts may vary depending on the solvent and the specific conjugate.
Protocol 1: NMR Spectroscopy for Structural Elucidation [4][5]
-
Sample Preparation: Dissolve 5-10 mg of the purified conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution into a clean NMR tube.
-
1D NMR Acquisition:
-
Acquire a ¹H NMR spectrum to identify all proton signals and their multiplicities.
-
Acquire a ¹³C NMR spectrum to identify all carbon signals.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): (Optional) To determine the spatial proximity of protons, which can help in confirming stereochemistry.
-
-
Data Analysis: Integrate and analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the covalent structure of the this compound conjugate.
B. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the conjugate and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).
Table 2: Representative Mass Spectrometry Data
| Parameter | Value |
| Calculated Molecular Weight | [e.g., 550.28 g/mol ] |
| Observed [M+H]⁺ (HRMS) | [e.g., 551.2875] |
| Mass Accuracy | < 5 ppm |
Protocol 2: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the conjugate (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the mass spectrometer or use LC-MS for analysis.
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode.
-
Analysis: Acquire a full scan mass spectrum to determine the molecular weight ([M+H]⁺).
-
High-Resolution Analysis: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to obtain an accurate mass measurement and confirm the elemental composition.
C. High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the this compound conjugate. A reverse-phase column is typically used to separate the main product from any impurities.
Table 3: Representative HPLC Purity Data
| Parameter | Value |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time (Main Peak) | [e.g., 12.5 min] |
| Purity (by Area %) | >95% |
Protocol 3: HPLC Purity Assessment
-
Sample Preparation: Prepare a stock solution of the conjugate (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO) and then dilute with the mobile phase.
-
Instrumentation: Use an HPLC system equipped with a UV detector and a C18 reverse-phase column.
-
Method:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample (e.g., 10 µL).
-
Run a linear gradient of mobile phase B to elute the compound and any impurities.
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
II. Biological Characterization
Once the structure and purity of the this compound conjugate are confirmed, its biological activity must be assessed. For PROTACs, the primary function is to induce the degradation of a target protein.
A. Target Protein Degradation Assessment
Western blotting is a widely used technique to visualize and quantify the degradation of the target protein in cells treated with the PROTAC. Key parameters determined are the DC₅₀ (the concentration of PROTAC that causes 50% degradation of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation).
Table 4: Representative Protein Degradation Data (from Western Blot)
| PROTAC Concentration | Target Protein Level (% of Control) | DC₅₀ (nM) | Dₘₐₓ (%) |
| 0 nM (Vehicle) | 100% | \multirow{6}{}{[e.g., 50 nM]} | \multirow{6}{}{[e.g., >90%]} |
| 1 nM | 95% | ||
| 10 nM | 70% | ||
| 100 nM | 20% | ||
| 1 µM | <10% | ||
| 10 µM | <10% |
Protocol 4: Western Blot for Protein Degradation
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the this compound conjugate (PROTAC) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
B. Selectivity Profiling
Quantitative proteomics is a powerful technique to assess the selectivity of the PROTAC across the entire proteome, ensuring that it primarily degrades the intended target with minimal off-target effects.
Table 5: Representative Quantitative Proteomics Data
| Protein | Log₂ Fold Change (PROTAC vs. Vehicle) | p-value |
| Target Protein | -3.5 | < 0.001 |
| Off-Target Protein 1 | -0.2 | 0.85 |
| Off-Target Protein 2 | 0.1 | 0.92 |
| ... | ... | ... |
| Housekeeping Protein | 0.05 | 0.95 |
Protocol 5: Quantitative Proteomics for Selectivity Profiling
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration that gives Dₘₐₓ and a vehicle control. Lyse the cells as described in the Western blot protocol.
-
Protein Digestion:
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Separate the peptides using liquid chromatography.
-
-
Data Analysis:
-
Identify and quantify proteins using specialized software (e.g., MaxQuant, Proteome Discoverer).
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.
-
III. Biophysical Characterization
Biophysical techniques are employed to characterize the binding interactions between the PROTAC, the target protein, and the E3 ligase. These methods are crucial for understanding the formation of the ternary complex, which is a prerequisite for protein degradation.
A. Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics (kₐ, k_d) and affinity (K_D) of the interactions between the PROTAC and its binding partners.
Table 6: Representative SPR Data
| Interaction | kₐ (M⁻¹s⁻¹) | k_d (s⁻¹) | K_D (nM) |
| Binary Interactions | |||
| PROTAC with Target Protein | 1 x 10⁵ | 1 x 10⁻³ | 10 |
| PROTAC with VHL | 5 x 10⁴ | 5 x 10⁻⁴ | 10 |
| Ternary Complex Formation | |||
| Target Protein with PROTAC-VHL | 2 x 10⁵ | 5 x 10⁻⁴ | 2.5 |
Protocol 6: Surface Plasmon Resonance (SPR) Analysis
-
Immobilization: Immobilize one of the binding partners (e.g., VHL E3 ligase) onto the sensor chip.
-
Binary Interaction Analysis:
-
Flow a series of concentrations of the PROTAC over the immobilized VHL to determine the binary binding kinetics and affinity.
-
In a separate experiment, immobilize the target protein and flow the PROTAC over the surface.
-
-
Ternary Complex Analysis:
-
Flow the target protein over the VHL-immobilized surface in the presence of a constant concentration of the PROTAC. An enhanced binding response indicates the formation of a ternary complex.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants.
B. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as the binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n).
Table 7: Representative ITC Data
| Interaction | K_D (nM) | ΔH (kcal/mol) | n (Stoichiometry) |
| PROTAC to Target Protein | 15 | -8.5 | 1.05 |
| PROTAC to VHL | 12 | -7.2 | 0.98 |
Protocol 7: Isothermal Titration Calorimetry (ITC) Analysis
-
Sample Preparation:
-
Prepare a solution of the protein (target or VHL) in the sample cell (e.g., 20 µM).
-
Prepare a solution of the PROTAC in the injection syringe at a concentration 10-20 times higher than the protein concentration.
-
Ensure both solutions are in identical buffer to minimize heat of dilution effects.
-
-
Titration: Perform a series of injections of the PROTAC solution into the protein solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters.
Conclusion
The comprehensive characterization of this compound conjugates is a critical, multi-step process that ensures the development of effective and selective PROTACs. By employing a suite of analytical techniques including NMR, MS, and HPLC for structural and purity assessment, alongside biological and biophysical assays such as Western blotting, quantitative proteomics, SPR, and ITC, researchers can gain a thorough understanding of their conjugate's properties and mechanism of action. The detailed protocols and structured data presentation provided in these application notes serve as a valuable resource for scientists and professionals in the field of targeted protein degradation.
References
- 1. omicsonline.org [omicsonline.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. sciex.com [sciex.com]
- 4. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
Step-by-Step Guide to Synthesizing an ERRα PROTAC: Application Notes and Protocols
This document provides a detailed guide for the synthesis and characterization of a potent and selective Proteolysis Targeting Chimera (PROTAC) for the Estrogen-Related Receptor Alpha (ERRα). The protocols outlined below are intended for researchers, scientists, and drug development professionals with a background in organic chemistry and cell biology. The representative ERRα PROTAC synthesized in this guide is based on the well-characterized "compound 6c," which utilizes a potent ERRα inverse agonist, a von Hippel-Lindau (VHL) E3 ligase ligand, and a flexible linker.[1][][3][4]
Introduction to ERRα PROTACs
Estrogen-Related Receptor Alpha (ERRα) is an orphan nuclear receptor that plays a crucial role in regulating cellular metabolism and energy homeostasis.[5] Its association with various diseases, including breast cancer and metabolic disorders, makes it an attractive therapeutic target. PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of target proteins through the ubiquitin-proteasome system. An ERRα PROTAC consists of three key components: a ligand that binds to ERRα, a ligand that recruits an E3 ubiquitin ligase (such as VHL or Cereblon), and a linker that connects these two moieties. This ternary complex formation leads to the ubiquitination and subsequent degradation of ERRα by the proteasome.
ERRα Signaling Pathway
ERRα, often in complex with its coactivator PGC-1α, regulates the transcription of genes involved in mitochondrial biogenesis, fatty acid oxidation, and the tricarboxylic acid (TCA) cycle. The activity of the ERRα/PGC-1α complex is influenced by upstream signaling pathways such as HER2/IGF-1R and PI3K/AKT/mTOR. By inducing the degradation of ERRα, a PROTAC can effectively downregulate these metabolic pathways.
Caption: ERRα signaling pathway and the mechanism of action of an ERRα PROTAC.
Quantitative Data for a Representative ERRα PROTAC (Compound 6c)
The following table summarizes the key quantitative data for the representative ERRα PROTAC, compound 6c.
| Parameter | Value | Cell Line | Assay Type | Reference |
| Binding Affinity | ||||
| IC50 (ERRα-PGC-1α interaction) | 12.67 nM | - | TR-FRET | |
| Degradation Efficacy | ||||
| DC50 | ~3.0 - 100 nM | MDA-MB-231, MCF-7 | Western Blot | |
| Dmax | >80% at 30 nM | MDA-MB-231 | Western Blot | |
| 96% at 100 nM | MDA-MB-231 | Western Blot | ||
| 86% | MCF-7 | Western Blot | ||
| Selectivity | ||||
| ERRβ and ERRγ | Inactive | MDA-MB-231 | Western Blot |
Experimental Protocols
Part 1: Synthesis of ERRα PROTAC (Compound 6c)
The synthesis of the ERRα PROTAC compound 6c involves a multi-step process, including the synthesis of the ERRα ligand, the VHL ligand with a linker attachment point, and the final coupling reaction.
Caption: Experimental workflow for the synthesis and evaluation of an ERRα PROTAC.
This protocol is based on the synthesis of (E)-3-(4-((2,4-bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide derivatives.
-
Step 1: Synthesis of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-cyanoacrylamide.
-
To a solution of vanillin (1 equivalent) and cyanoacetic acid (1.1 equivalents) in pyridine, add a catalytic amount of piperidine.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Acidify with concentrated HCl to precipitate the product.
-
Filter, wash with water, and dry to obtain the crude product.
-
Recrystallize from ethanol/water to yield the pure product.
-
-
Step 2: Alkylation with 2,4-bis(trifluoromethyl)benzyl bromide.
-
To a solution of the product from Step 1 (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents).
-
Add 2,4-bis(trifluoromethyl)benzyl bromide (1.2 equivalents) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the ester intermediate.
-
-
Step 3: Hydrolysis to the carboxylic acid (4a).
-
Dissolve the ester from Step 2 in a mixture of THF and water.
-
Add lithium hydroxide (2-3 equivalents) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid precursor (4a).
-
This protocol describes the synthesis of a VHL ligand with an amine-functionalized linker ready for coupling. The synthesis of VHL ligands can be complex; a multi-gram scale synthesis of a key intermediate, VH032 amine, has been reported and can be adapted.
-
Step 1: Synthesis of the core VHL ligand structure.
-
The synthesis of the core VHL ligand, such as the hydroxyproline-containing moiety, can be achieved through multi-step organic synthesis, often starting from commercially available chiral precursors.
-
-
Step 2: Introduction of a linker with a protected amine.
-
A common strategy is to use a linker such as Boc-protected amino-PEG-acid.
-
Couple the Boc-protected linker to the VHL ligand core using standard peptide coupling reagents like HATU and DIPEA in DMF.
-
-
Step 3: Deprotection of the terminal amine.
-
Treat the product from Step 2 with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group.
-
Neutralize the resulting TFA salt with a base like DIPEA to obtain the free amine of the VHL ligand-linker conjugate.
-
This protocol utilizes click chemistry principles, specifically an amide bond formation, to couple the ERRα ligand and the VHL ligand-linker.
-
Reaction Setup:
-
Dissolve the ERRα ligand carboxylic acid precursor (4a) (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add the VHL ligand-linker with the free amine (1 equivalent) to the reaction mixture.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction by LC-MS.
-
-
Purification:
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude PROTAC by preparative HPLC to obtain the final product.
-
-
Characterization:
-
Confirm the structure and purity of the final ERRα PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Part 2: Biological Evaluation of the ERRα PROTAC
-
Cell Line:
-
Use MDA-MB-231 human breast adenocarcinoma cells, which are known to express ERRα.
-
-
Culture Conditions:
-
Culture the cells in Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage the cells when they reach 80-90% confluency.
-
This protocol is to assess the degradation of ERRα protein following treatment with the synthesized PROTAC.
-
Cell Seeding and Treatment:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
-
Prepare a stock solution of the ERRα PROTAC in DMSO.
-
On the day of the experiment, treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, or 24 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against ERRα overnight at 4°C.
-
Incubate with a primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ERRα band intensity to the corresponding loading control band intensity.
-
Plot the normalized ERRα levels against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic curve to determine the DC50 (the concentration at which 50% degradation is achieved) and Dmax (the maximum percentage of degradation).
-
Logical Structure of the Synthesized ERRα PROTAC
The synthesized molecule is a heterobifunctional chimera designed to induce the targeted degradation of ERRα.
Caption: Logical relationship of the components of the ERRα PROTAC and their targets.
References
- 1. Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesensors.com [lifesensors.com]
Application Notes and Protocols for Testing (S,R,S)-Ahpc-C5-NH2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
This document provides detailed application notes and protocols for the in vitro and in vivo evaluation of PROTACs utilizing the (S,R,S)-Ahpc-C5-NH2 moiety. This compound is a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, commonly used as a building block in the synthesis of PROTACs. A key application of this component is in the development of degraders for the Estrogen-Related Receptor alpha (ERRα), a nuclear receptor implicated in various cancers and metabolic disorders.
Data Presentation: Quantitative Analysis of ERRα-Targeting PROTACs
The following tables summarize representative quantitative data for VHL-based PROTACs targeting ERRα. While a specific PROTAC utilizing the this compound linker is not detailed in the public literature with full quantitative data, the provided data for analogous compounds serve as a benchmark for expected performance.
Table 1: In Vitro Degradation of ERRα by a Representative VHL-based PROTAC
| Cell Line | PROTAC Concentration | Percent ERRα Degradation | DC₅₀ (nM) |
| MDA-MB-231 | 10 nM | 65% | 8.5 |
| 30 nM | >80% | ||
| 100 nM | >95% | ||
| MCF-7 | 10 nM | 55% | 12.0 |
| 30 nM | 75% | ||
| 100 nM | >90% |
Note: Data is illustrative and based on the performance of potent VHL-based ERRα degraders.
Table 2: In Vitro Anti-proliferative Activity of a Representative ERRα-Targeting PROTAC
| Cell Line | Treatment Duration | IC₅₀ (nM) |
| MDA-MB-231 | 72 hours | 25.5 |
| MCF-7 | 72 hours | 45.2 |
Note: Data is illustrative and based on the performance of potent VHL-based ERRα degraders.
Mandatory Visualizations
Experimental Protocols
Protocol 1: In Vitro ERRα Degradation Assay by Western Blot
This protocol details the procedure for quantifying the degradation of endogenous ERRα in a cellular context.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
This compound based PROTAC.
-
DMSO (vehicle control).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE equipment and reagents.
-
PVDF membrane.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-ERRα, anti-β-actin (or other loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of lysis. Incubate overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium. Treat the cells with varying concentrations (e.g., 1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add RIPA buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-ERRα and anti-loading control antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply ECL substrate and visualize the bands.
-
-
Data Analysis: Quantify band intensities. Normalize the ERRα signal to the loading control. Calculate the percentage of remaining ERRα relative to the vehicle control to determine the DC₅₀ value.
Protocol 2: Cell Viability Assay
This protocol assesses the anti-proliferative effect of the PROTAC.
Materials:
-
Breast cancer cell lines.
-
Complete culture medium.
-
96-well plates.
-
This compound based PROTAC.
-
Cell Counting Kit-8 (CCK-8) or MTT assay kit.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate (5,000-10,000 cells/well) and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Viability Measurement:
-
For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.
-
For MTT: Add MTT reagent and incubate, followed by the addition of a solubilizing agent.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 3: In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of an this compound based PROTAC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG).
-
Breast cancer cells (e.g., MCF-7).
-
Matrigel.
-
This compound based PROTAC formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation:
-
For MCF-7 models, supplement mice with estrogen pellets.
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.
-
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.
-
PROTAC Administration: Administer the PROTAC and vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring:
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor body weight and general health of the mice.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured.
-
Tumor lysates can be prepared for Western blot analysis to confirm in vivo degradation of ERRα.
-
Pharmacokinetic analysis of blood samples can be performed to determine drug exposure.
-
-
Data Analysis: Compare tumor growth inhibition between the treatment and vehicle groups. Correlate tumor growth with target protein degradation.
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of (S,R,S)-Ahpc-C5-NH2 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with (S,R,S)-Ahpc-C5-NH2 conjugates. As a VHL E3 ligase ligand-linker conjugate used in PROTAC (Proteolysis Targeting Chimera) technology, this compound and its derivatives can present solubility issues due to their often high molecular weight and complex structures. This guide offers practical advice and detailed protocols to help overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound and similar PROTAC molecules?
A1: PROTACs like this compound often exhibit good solubility in organic solvents such as DMSO and DMF. However, they typically have poor aqueous solubility, which can be a significant hurdle for in vitro and in vivo experiments. This is a common challenge for molecules that fall into the "beyond Rule of Five" chemical space due to their large size and polarity.
Q2: What is the recommended first step when encountering a solubility issue with a new batch of this compound conjugate?
A2: Always begin by attempting to dissolve a small aliquot of the compound before proceeding with the entire sample. This precautionary measure prevents the potential loss of valuable material. Start with the most commonly used organic solvents like DMSO to create a high-concentration stock solution.
Q3: Can the linker portion of the PROTAC significantly impact its solubility?
A3: Yes, the linker plays a crucial role in the overall physicochemical properties of a PROTAC. The inclusion of hydrophilic linkers, such as polyethylene glycol (PEG), can improve aqueous solubility. The C5 alkyl linker in this compound provides some flexibility but is largely hydrophobic. Modifying the linker is a common strategy in PROTAC optimization to enhance solubility and cell permeability.
Q4: How does pH affect the solubility of this compound conjugates?
A4: The primary amine (-NH2) group in this compound is basic and can be protonated at acidic pH. This protonation can increase the molecule's polarity and potentially improve its solubility in aqueous buffers. Therefore, adjusting the pH of your aqueous solution to be slightly acidic may enhance solubility.
Q5: What is the "hook effect" and how does it relate to PROTAC solubility and concentration?
A5: The "hook effect" refers to a phenomenon where the efficacy of a PROTAC decreases at very high concentrations. This is because the PROTAC can form non-productive binary complexes with either the target protein or the E3 ligase, rather than the desired ternary complex (Target-PROTAC-E3 ligase).[1][2] While not a direct measure of solubility, it highlights the importance of determining an optimal concentration range for your experiments, as simply increasing the concentration of a poorly soluble PROTAC may not lead to better results.
Troubleshooting Guide
This guide addresses specific issues you may encounter when trying to dissolve this compound conjugates.
| Problem | Possible Cause | Recommended Solution |
| Compound does not dissolve in organic solvents (e.g., DMSO, DMF). | High concentration of the compound. | Try preparing a more dilute stock solution. For some similar compounds, concentrations up to 125 mg/mL in DMSO have been reported. Start with a lower concentration (e.g., 10-20 mg/mL) and gradually increase if needed. |
| Poor quality of the solvent. | Use anhydrous, high-purity solvents. DMSO is hygroscopic and absorbed water can affect solubility. Use freshly opened or properly stored solvents. | |
| Compound has precipitated out of solution. | Gently warm the solution (37°C) and sonicate for 5-10 minutes to aid in redissolving. | |
| Compound precipitates when diluted into aqueous buffer. | "Salting out" effect due to rapid change in solvent polarity. | Add the organic stock solution dropwise to the aqueous buffer while vortexing or stirring. This ensures gradual mixing and prevents localized high concentrations that lead to precipitation. |
| The aqueous buffer is at an unfavorable pH. | Given the basic nature of the terminal amine, try diluting into a slightly acidic buffer (e.g., pH 5.0-6.5) to promote protonation and increase solubility. | |
| The final concentration in the aqueous buffer is too high. | Reduce the final concentration of the conjugate in your assay. Determine the maximum aqueous solubility through a dilution series. | |
| Aqueous solution is cloudy or contains visible particulates after dilution. | Aggregation of the conjugate. | Sonicate the final aqueous solution for 5-10 minutes in a water bath. Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for your experiment. |
| Use of an inappropriate buffer system. | Certain buffer components can interact with and reduce the solubility of your compound. Test different buffer systems (e.g., phosphate, TRIS, MES) to find the most suitable one.[3] | |
| Inconsistent results between experiments. | Variability in stock solution preparation. | Always follow a standardized protocol for preparing your stock solutions. Ensure the compound is fully dissolved before making further dilutions. |
| Degradation of the compound in solution. | Prepare fresh solutions for each experiment. If you must store solutions, aliquot and freeze them at -80°C. Perform a stability test to understand how long your conjugate is stable under your experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
-
Preparation: Allow the vial of lyophilized this compound conjugate to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add a precise volume of anhydrous, high-purity DMSO or DMF to the vial to achieve a desired concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.
-
Verification: Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: If not for immediate use, aliquot the stock solution into smaller volumes and store at -80°C to minimize freeze-thaw cycles.
Protocol 2: Determination of Aqueous Solubility (Kinetic Solubility Assay)
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the this compound conjugate in 100% DMSO as described in Protocol 1.
-
Preparation of Test Solutions: In a 96-well plate, add 198 µL of your desired aqueous buffer (e.g., PBS, pH 7.4) to each well.
-
Addition of Compound: Add 2 µL of the 10 mM DMSO stock solution to the first well and serially dilute across the plate to create a range of concentrations. This will result in a final DMSO concentration of 1%.
-
Equilibration: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Analysis: Measure the absorbance of each well using a UV/Vis plate reader at a predetermined wavelength (scan for the λmax of your compound first). Alternatively, analyze the concentration of the dissolved compound by HPLC.[]
-
Determination of Solubility: The highest concentration that results in a clear solution (no precipitation) is considered the kinetic solubility under these conditions.
Protocol 3: Improving Aqueous Solubility using a Co-solvent Method
-
Prepare Concentrated Stock: Prepare a high-concentration stock solution of the conjugate in 100% DMSO (e.g., 50 mM).
-
Prepare Co-solvent Mixture: In a separate tube, prepare your final aqueous buffer containing a small percentage of a water-miscible organic co-solvent (e.g., 5-10% DMSO or ethanol).
-
Dilution: Slowly add the concentrated DMSO stock solution dropwise into the co-solvent/buffer mixture while continuously vortexing.
-
Final Concentration: Adjust the volumes to achieve your desired final concentration of the conjugate.
-
Clarification: If any precipitation is observed, sonicate the solution for 5-10 minutes.
Visualizations
Caption: A workflow for troubleshooting and improving the solubility of this compound conjugates.
Caption: The desired PROTAC mechanism leading to degradation versus undesired pathways.
References
Technical Support Center: Synthesis of (S,R,S)-Ahpc-C5-NH2 PROTAC Linker
Welcome to the technical support center for the synthesis of (S,R,S)-Ahpc-C5-NH2, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this VHL E3 ligase ligand-linker conjugate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in PROTACs?
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC (hydroxyproline-based) ligand, which binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 5-carbon alkyl linker with a terminal amine group (-NH2).[1][2] In PROTAC technology, this molecule serves as a versatile building block. The terminal amine allows for the covalent attachment of a ligand that targets a specific protein of interest, thus forming a complete PROTAC molecule capable of inducing the degradation of that protein.
Q2: What are the key synthetic steps for preparing this compound?
The synthesis of this compound typically involves a multi-step sequence. A generalized workflow is as follows:
-
Preparation of the VHL Ligand Core: Synthesis of the (S,R,S)-hydroxyproline core structure.
-
Amide Coupling: Coupling of the VHL ligand with a Boc-protected aminocaproic acid (which provides the C5-NH-Boc linker).
-
Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group from the terminal amine to yield the final this compound product.
Q3: What are the most common challenges in the synthesis of this compound?
The most frequently encountered issues include:
-
Low yields in the amide coupling step.
-
Incomplete Boc deprotection.
-
Difficulties in purification of the final product.
-
Formation of side products.
The following troubleshooting guide addresses these specific issues in detail.
Troubleshooting Guide
Issue 1: Low Yield in Amide Coupling Step
Symptoms:
-
Low conversion of the VHL ligand starting material.
-
Presence of unreacted starting materials after the reaction.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Coupling Reagents | Use highly efficient coupling reagents such as HATU, HBTU, or PyBOP in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA). |
| Moisture in the Reaction | Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Steric Hindrance | The VHL ligand can be sterically hindered. Increasing the reaction temperature or extending the reaction time may improve yields. Consider using a less sterically hindered coupling reagent. |
| Incorrect Stoichiometry | Optimize the stoichiometry of the coupling reagents and base. Typically, a slight excess (1.1-1.5 equivalents) of the coupling agent and base is used. |
Issue 2: Incomplete Boc Deprotection
Symptoms:
-
Presence of both the Boc-protected precursor and the desired amine product in the final reaction mixture.
-
Complex NMR spectra showing signals from both protected and deprotected species.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | Use a strong acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM). A common condition is 20-50% TFA in DCM. If deprotection is still incomplete, consider using neat TFA or 4M HCl in dioxane. |
| Inadequate Reaction Time | Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. If the reaction is sluggish, extend the reaction time. Most Boc deprotections are complete within 1-2 hours at room temperature. |
| Scavengers for t-butyl Cation | The t-butyl cation generated during deprotection can lead to side reactions. The use of scavengers like triisopropylsilane (TIS) or water can mitigate these side reactions. |
| Work-up Procedure | After deprotection with TFA, it is crucial to remove all residual acid. This is typically achieved by co-evaporation with a solvent like toluene or by performing a mild basic wash if the product is stable. |
Issue 3: Difficulty in Purification
Symptoms:
-
Co-elution of the product with impurities during column chromatography.
-
Low recovery of the final product after purification.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Polarity of the Amine Product | The free amine in the final product can interact strongly with silica gel, leading to tailing and poor separation. Consider using a different stationary phase, such as alumina, or employing reverse-phase HPLC for purification. |
| Residual Salts | If the product is isolated as a salt (e.g., TFA salt), it may have different chromatographic behavior. Neutralization before chromatography or using a suitable mobile phase modifier (e.g., triethylamine) can improve separation on silica gel. |
| Solubility Issues | Ensure the crude product is fully dissolved in the loading solvent before applying it to the chromatography column. Poor solubility can lead to precipitation on the column and low recovery. |
Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of this compound is crucial for reproducibility. While a specific, publicly available protocol for this exact molecule is not readily found in the searched literature, a general procedure can be outlined based on standard methods for VHL ligand-linker synthesis.
Step 1: Amide Coupling of VHL Ligand with Boc-6-aminohexanoic acid
-
Dissolve the (S,R,S)-AHPC-OH (VHL ligand core, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add Boc-6-aminohexanoic acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate (1.0 eq) in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with toluene (3x) to remove residual TFA.
-
The resulting this compound as a TFA salt can be used directly or further purified by reverse-phase HPLC if necessary.
Visualizing the Synthesis Workflow
The following diagram illustrates the general synthetic workflow for this compound.
Caption: General synthetic workflow for this compound production.
This technical support guide is intended to provide general guidance. Specific reaction conditions may need to be optimized based on the scale of the synthesis and the purity of the starting materials. Always refer to relevant safety data sheets (SDS) before handling any chemicals.
References
Technical Support Center: Troubleshooting (S,R,S)-Ahpc-C5-NH2 PROTACs
Welcome to the technical support center for researchers utilizing PROTACs constructed with the (S,R,S)-Ahpc-C5-NH2 E3 ligase ligand-linker conjugate. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you identify and mitigate potential off-target effects during your research and development. The this compound is a versatile building block that incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which is hijacked to induce the degradation of a specific protein of interest (POI).[1][2][3]
Off-target effects in PROTACs can arise from several mechanisms, including the unintended degradation of proteins other than your target, pharmacological activities of the PROTAC's components, or general disruption of the ubiquitin-proteasome system.[4][5] This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing an unexpected phenotype (e.g., high cytotoxicity) that doesn't seem to correlate with the known function of my target protein. Could this be an off-target effect?
A1: Yes, unexpected phenotypes are often the first indication of off-target activity. The toxicity could stem from several sources:
-
Off-Target Degradation: The PROTAC may be degrading one or more unintended proteins that are critical for cell viability.
-
Warhead-Specific Off-Targets: The ligand used to bind your protein of interest (the "warhead") may have its own off-target binding profile, inhibiting other proteins.
-
E3 Ligase Ligand Effects: The VHL ligand itself could have independent biological activities.
-
System Perturbation: At high concentrations, PROTACs can saturate the ubiquitin-proteasome machinery, leading to generalized cellular stress.
To troubleshoot this, you should:
-
Confirm On-Target Degradation: First, verify that your target protein is being degraded efficiently at the concentrations causing toxicity.
-
Perform a Dose-Response Analysis: Compare the concentration required for target degradation (DC50) with the concentration causing cytotoxicity (IC50). A large therapeutic window between these values is desirable.
-
Test Inactive Controls: Treat cells with an inactive control PROTAC (one with a mutation in the VHL-binding or POI-binding domain that prevents ternary complex formation). If toxicity persists, it suggests the effect is independent of the intended degradation mechanism.
-
Conduct Global Proteomics: An unbiased mass spectrometry-based analysis is the most comprehensive way to identify unintended protein degradation that could explain the toxic effects.
Q2: My proteomics data shows that several proteins besides my target are being degraded. How can I confirm these are true off-targets?
A2: Global proteomics is a powerful tool for identifying potential off-targets, but validation is critical.
-
Validate with a Targeted Method: Use Western Blotting to confirm the degradation of the highest-priority potential off-targets identified in your proteomics screen. This orthogonal method helps rule out artifacts from the mass spectrometry workflow.
-
Use Control Compounds: The most important step is to compare the degradation profile of your active PROTAC with that of your controls.
-
Inactive PROTAC Control: A properly designed negative control should not degrade the target or the off-targets. If it does, the effect may be related to the chemical scaffold itself rather than the PROTAC mechanism.
-
Warhead Alone: Treating cells with only the target-binding ligand can reveal if it has any effect on protein levels through inhibition.
-
VHL Ligand Alone: Treating with this compound or a similar VHL ligand can identify effects solely due to engaging the VHL E3 ligase.
-
-
Perform Dose-Response and Time-Course Experiments: True off-target degradation mediated by the PROTAC should be dose- and time-dependent. Assess the degradation of potential off-targets at various concentrations and time points.
Q3: How can I distinguish between off-target binding and off-target degradation?
A3: This is a key question, as a PROTAC might bind to other proteins without necessarily causing their degradation.
-
Target Engagement Assays: These assays measure the direct physical interaction between your PROTAC and proteins in the cell.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring changes in protein thermal stability upon ligand binding. If your PROTAC binds to an off-target protein, it may stabilize it against heat-induced denaturation. This can be detected by Western blot or mass spectrometry.
-
NanoBRET™ Target Engagement Assay: This live-cell assay provides quantitative data on compound affinity and target occupancy in real-time, allowing you to measure binding to both your intended target and potential off-targets.
-
-
Global Proteomics: This method directly measures changes in protein abundance.
By combining these approaches, you can build a complete picture. For example, CETSA might show that your PROTAC binds to "Protein X," but proteomics data shows its levels are unchanged. This indicates off-target binding without degradation. Conversely, if both assays are positive, it strongly suggests off-target degradation.
Q4: What strategies can I use to reduce the off-target effects of my PROTAC?
A4: Mitigating off-target effects typically involves medicinal chemistry and strategic experimental design.
-
Optimize PROTAC Concentration: Use the lowest effective concentration that achieves maximal on-target degradation with minimal off-target effects.
-
Modify the PROTAC Structure:
-
Warhead Optimization: Improve the selectivity of the target-binding ligand. Even small changes can significantly alter the off-target profile.
-
Linker Modification: The length and composition of the linker are crucial for forming a stable and selective ternary complex. Systematically varying the linker can sometimes abrogate off-target interactions while preserving on-target activity.
-
E3 Ligase Ligand Modification: While the this compound scaffold is fixed, subtle modifications to the VHL ligand have been shown to alter degradation profiles.
-
-
Change the E3 Ligase: If VHL-based PROTACs consistently show problematic off-targets, consider redesigning the PROTAC to recruit a different E3 ligase, such as CRBN or cIAP1, as the repertoire of available off-targets can be completely different.
Quantitative Data for PROTAC Performance
The efficacy and selectivity of a PROTAC are defined by several key parameters. The table below provides example values for illustrative purposes. Actual values must be determined experimentally for your specific PROTAC and cell system.
| Parameter | Definition | Example Value | Significance |
| DC50 | The concentration of PROTAC required to degrade 50% of the target protein. | 1.8 nM (ERα degrader) | Measures degradation potency. A lower DC50 indicates a more potent PROTAC. |
| Dmax | The maximum percentage of protein degradation achievable with the PROTAC. | >90% | Indicates the efficacy of degradation. A high Dmax is desirable. |
| IC50 | The concentration of a drug that inhibits a specific biological or biochemical function by 50%. | 7.55 nM (FLT-3 degrader) | Measures functional inhibition (e.g., cell proliferation). |
| Binding Affinity (Kd) | The equilibrium dissociation constant, representing the affinity of the PROTAC for its target or E3 ligase. | 1-100 nM | A lower Kd indicates stronger binding. |
| Ternary Complex Cooperativity (α) | A measure of how much the binding of the PROTAC to one protein (target or E3) increases its affinity for the other. | >1 | An alpha value greater than 1 indicates positive cooperativity, which is a hallmark of effective PROTACs. |
Key Experimental Protocols
Protocol 1: Global Proteomics using LC-MS/MS for Off-Target Identification
This protocol provides an overview of a typical workflow to identify off-target protein degradation.
-
Cell Culture and Treatment: Plate your chosen cell line and treat with the active PROTAC, an inactive control PROTAC, and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours). Use a concentration known to induce robust on-target degradation.
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors. Quantify the protein concentration (e.g., BCA assay). Digest the proteins into peptides using an enzyme like trypsin.
-
Peptide Labeling (Optional but Recommended): For accurate relative quantification, label the peptides from each condition with isobaric tags (e.g., TMT or iTRAQ). This allows multiple samples to be combined and analyzed in a single mass spectrometry run.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the peptides using high-performance liquid chromatography (HPLC) and analyze them using a high-resolution mass spectrometer. The instrument will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
Data Analysis: Use specialized software to identify the peptides and quantify the corresponding proteins. Compare the protein abundance levels between the PROTAC-treated samples and the control samples.
-
Hit Identification: Proteins that show a significant, dose-dependent decrease in abundance specifically in the active PROTAC-treated samples are considered potential off-targets. Use bioinformatics tools to analyze these hits for enrichment in specific cellular pathways.
Protocol 2: Western Blot for Off-Target Validation
This protocol is used to confirm the degradation of specific proteins identified from proteomics.
-
Sample Preparation: Treat cells and prepare lysates as described in the proteomics protocol.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for your target protein, your suspected off-target protein, and a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane, then incubate with a species-appropriate secondary antibody conjugated to an enzyme (e.g., HRP) for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities relative to the loading control to confirm protein degradation.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if the PROTAC binds to a potential off-target protein in intact cells.
-
Cell Treatment: Treat intact cells in suspension with your PROTAC or a vehicle control for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the specific off-target protein remaining in the soluble fraction by Western blot. A shift in the melting curve to a higher temperature in the PROTAC-treated sample indicates that the PROTAC has bound to and stabilized the protein.
Visualizations
Logical and Experimental Workflows
The following diagrams illustrate the decision-making and experimental processes for troubleshooting off-target effects.
Caption: A decision tree for diagnosing the cause of an unexpected experimental outcome.
Caption: Experimental workflow for identifying and validating off-target protein degradation.
Caption: Signaling pathway disruption due to unintended off-target protein degradation.
References
Technical Support Center: Enhancing the Stability of (S,R,S)-Ahpc-C5-NH2 Based Degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S,R,S)-Ahpc-C5-NH2 based degraders. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on enhancing the stability and performance of your degrader molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in my degrader?
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a C5 alkyl linker with a terminal amine group. This molecule serves as a crucial building block for synthesizing proteolysis-targeting chimeras (PROTACs). The VHL ligand recruits the VHL E3 ligase, while the terminal amine allows for conjugation to a ligand that binds to your protein of interest.
Q2: I'm observing low degradation of my target protein. What are the potential causes?
Low or no degradation is a common issue. Several factors could be at play:
-
Poor Ternary Complex Formation: The linker length or composition may not be optimal for the formation of a stable ternary complex between your target protein, the degrader, and the VHL E3 ligase.
-
"Hook Effect": At high concentrations, the degrader can form binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[1] A detailed dose-response curve is essential to identify the optimal concentration range.
-
Low Cell Permeability: The physicochemical properties of your degrader, such as a high polar surface area, may limit its ability to cross the cell membrane.
-
Metabolic Instability: The degrader may be rapidly metabolized in the cell, reducing its effective concentration. The linker is often a site of metabolic instability.
-
Insufficient Target Engagement: The degrader may not be effectively binding to the target protein within the cellular context.
Q3: How can I improve the solubility of my this compound based degrader?
VHL-based PROTACs are often challenged by poor aqueous solubility.[2][3][4] Strategies to enhance solubility include:
-
Linker Modification: Incorporating more hydrophilic moieties into the linker, such as polyethylene glycol (PEG) units, can improve solubility.
-
Ligand Modification: Introducing solubilizing groups to the VHL ligand or the target protein ligand can be effective. For instance, adding a dibasic piperazine has been shown to significantly increase solubility.
-
Formulation Strategies: For in vivo studies, formulation with excipients like cyclodextrins can enhance solubility and stability.
Q4: My degrader seems to be unstable in my experimental setup. What should I investigate?
Investigate both chemical and metabolic stability:
-
Chemical Stability: Assess the stability of your degrader in your experimental buffers and media. Some linkers, like those containing esters, may be prone to hydrolysis.
-
Metabolic Stability: The linker and the VHL ligand itself can be susceptible to enzymatic degradation by cellular enzymes, such as prolyl endopeptidases. Performing a metabolic stability assay using liver microsomes or hepatocytes can provide valuable insights.
Q5: What are the off-target effects I should be aware of with VHL-based degraders?
Off-target effects can arise from several sources:
-
Warhead Specificity: The ligand for your target protein may have affinity for other proteins, leading to their unintended degradation.
-
E3 Ligase Expression: The expression levels of VHL can vary between cell types and tissues, potentially leading to differential degradation efficacy and off-target effects.
-
Promiscuous Ternary Complex Formation: In some cases, the degrader may facilitate the formation of ternary complexes with unintended proteins.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Target Protein Degradation
| Potential Cause | Troubleshooting Steps |
| Suboptimal Degrader Concentration (Hook Effect) | Perform a detailed dose-response experiment with a wide range of concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal degradation concentration (DC50) and observe any potential hook effect at higher concentrations. |
| Inefficient Ternary Complex Formation | Synthesize and test analogs with different linker lengths and compositions (e.g., varying alkyl chain length, incorporating PEG units, or using more rigid linkers). |
| Low Cell Permeability | Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Modify the degrader to reduce polar surface area or introduce permeability-enhancing features. |
| Insufficient Target Engagement | Confirm target engagement within cells using a Cellular Thermal Shift Assay (CETSA). A shift in the melting temperature of the target protein upon degrader binding indicates engagement. |
| Rapid Metabolic Degradation | Evaluate the metabolic stability of your degrader using an in vitro metabolic stability assay with liver microsomes or hepatocytes. If instability is observed, consider modifying the metabolically liable sites, often found in the linker. |
Issue 2: Solubility and Precipitation Problems
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | Prepare stock solutions in an appropriate organic solvent like DMSO and ensure complete dissolution before diluting into aqueous buffers. Visually inspect for any precipitation. For persistent issues, consider re-designing the degrader to enhance its hydrophilicity. |
| Compound Precipitation During Experiment | Reduce the final concentration of the organic solvent (e.g., DMSO) in your cell culture media. If precipitation occurs at higher degrader concentrations, this may be contributing to the hook effect. |
| Protein Aggregation | High concentrations of the target protein or the degrader itself can lead to aggregation. Optimize buffer conditions (pH, ionic strength) and consider including additives that reduce aggregation. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol allows for the verification of target protein engagement by the degrader in a cellular environment.
Workflow Diagram:
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentration of the this compound based degrader or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: After incubation, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard method like the BCA assay.
-
Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody against the target protein and a suitable secondary antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble target protein against the temperature for both the degrader-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the degrader indicates target engagement.
In Vitro Metabolic Stability Assay using Liver Microsomes
This assay helps to determine the susceptibility of the degrader to metabolism by liver enzymes.
Workflow Diagram:
Caption: Workflow for the in vitro metabolic stability assay.
Methodology:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human or mouse) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the this compound based degrader to the mixture at a final concentration of, for example, 1 µM. Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and transfer it to a new tube containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction.
-
Protein Precipitation: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the amount of the parent degrader remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining degrader against time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Quantitative Data Summary
Table 1: Impact of Linker Length on Degrader Efficacy
Data from a study on estrogen receptor α (ERα) degradation highlights the critical role of linker length.
| PROTAC | Linker Length (atoms) | ERα Degradation (% of control) | IC50 (µM) |
| PROTAC 11 | 9 | 50 | >100 |
| PROTAC 12 | 12 | 75 | 50 |
| PROTAC 13 | 16 | >90 | 25 |
| PROTAC 14 | 19 | 60 | 75 |
| PROTAC 15 | 21 | 40 | >100 |
Table 2: Comparison of Physicochemical Properties of VHL vs. CRBN-based Degraders
This table presents a comparison of key properties for VHL and CRBN-based PROTACs targeting BRD4, demonstrating how the choice of E3 ligase can influence permeability.
| E3 Ligase | Target Protein | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| VHL | BRD4 | 15 | >95 | 0.5 |
| CRBN | BRD4 | 5 | >95 | 5.2 |
Note: The data in this table is for illustrative purposes and actual values will vary depending on the specific PROTACs and experimental conditions.
Signaling Pathway and Logic Diagrams
PROTAC Mechanism of Action:
Caption: Mechanism of action for a this compound based PROTAC.
Troubleshooting Logic for Low Degradation:
References
Technical Support Center: Overcoming Resistance to (S,R,S)-Ahpc-C5-NH2 PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTACs that utilize the (S,R,S)-Ahpc-C5-NH2 moiety as a VHL E3 ligase ligand.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in my PROTAC?
This compound is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] It is a critical component of many proteolysis-targeting chimeras (PROTACs). Its function is to recruit the VHL E3 ligase to the target protein, facilitating the formation of a ternary complex.[4][5] This complex formation is the initial and essential step for the subsequent ubiquitination and proteasomal degradation of the target protein.
Q2: My PROTAC shows low degradation efficiency. What are the potential causes?
Several factors can contribute to low degradation efficiency. These can be broadly categorized as issues with the PROTAC molecule itself, the target protein, or the cellular environment. Key areas to investigate include:
-
Inefficient Ternary Complex Formation: The stability and proper conformation of the ternary complex (Target Protein-PROTAC-E3 Ligase) are crucial for efficient ubiquitination.
-
Poor Physicochemical Properties: PROTACs are often large molecules and may have issues with solubility and cell permeability, preventing them from reaching their intracellular target.
-
Suboptimal Linker Design: The linker connecting the target-binding warhead and the E3 ligase ligand plays a critical role in the geometry of the ternary complex. An inappropriate linker length or composition can hinder productive complex formation.
-
"Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, leading to a decrease in degradation. This results in a bell-shaped dose-response curve.
-
Low E3 Ligase Expression: The target cells must express sufficient levels of the VHL E3 ligase for the PROTAC to be effective.
Q3: I suspect a "hook effect" with my PROTAC. How can I confirm and address this?
The "hook effect" is a common phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to reduced degradation.
-
Confirmation: To confirm a hook effect, perform a wide dose-response experiment. If you observe a bell-shaped curve for target protein degradation, it is likely due to the hook effect.
-
Troubleshooting:
-
Titrate to an Optimal Concentration: The most straightforward solution is to use the PROTAC at its optimal, lower concentration that promotes maximal degradation.
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) can be used to study the thermodynamics and kinetics of ternary complex formation and confirm the hook effect.
-
Q4: What are the common mechanisms of acquired resistance to VHL-based PROTACs?
Acquired resistance to PROTACs can emerge after prolonged treatment. For VHL-recruiting PROTACs, the primary resistance mechanisms often involve genetic alterations in the components of the CRL2^VHL complex.
-
Mutations in VHL: Missense point mutations in VHL are a common cause of resistance.
-
Mutations in other CRL2^VHL components: Alterations in other parts of the complex, such as CUL2 and ELOB, can also lead to resistance.
-
Upregulation of Efflux Pumps: Increased expression of drug efflux pumps like MDR1 (ABCB1) can reduce the intracellular concentration of the PROTAC, leading to resistance.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during experiments with this compound-containing PROTACs.
| Problem | Potential Cause | Recommended Action |
| No or low target degradation | Poor cell permeability or solubility of the PROTAC. | 1. Assess the physicochemical properties of your PROTAC (e.g., solubility in assay media). 2. Perform a cell permeability assay (e.g., Caco-2 assay). 3. If permeability is low, consider optimizing the linker or warhead to improve physicochemical properties. |
| Inefficient ternary complex formation. | 1. Perform in vitro ternary complex formation assays (e.g., TR-FRET, SPR, BLI, or ITC) to assess the binding affinity and cooperativity of your PROTAC with the target protein and VHL. 2. If ternary complex formation is weak, consider redesigning the linker (length, composition, attachment points). | |
| Low expression of VHL E3 ligase in the cell line. | 1. Confirm VHL expression levels in your target cells via Western Blot or qPCR. 2. If VHL expression is low, consider using a different cell line with higher VHL expression or overexpressing VHL. | |
| Bell-shaped dose-response curve ("Hook Effect") | Formation of non-productive binary complexes at high concentrations. | 1. Perform a detailed dose-response curve to identify the optimal concentration for maximal degradation. 2. Use biophysical assays to characterize binary and ternary complex formation across a range of concentrations. |
| Acquired resistance after prolonged treatment | Mutations in the VHL-E3 ligase complex. | 1. Sequence the VHL, CUL2, and ELOB genes in the resistant cells to identify potential mutations. 2. If mutations are identified, consider switching to a PROTAC that utilizes a different E3 ligase (e.g., CRBN). |
| Upregulation of drug efflux pumps. | 1. Measure the expression and activity of efflux pumps like MDR1 in resistant cells. 2. Test for synergy by co-administering the PROTAC with an inhibitor of the identified efflux pump. |
Quantitative Data Summary
The following tables provide a template for summarizing key quantitative data from your PROTAC experiments. Populate these tables with your experimental results for easy comparison and analysis.
Table 1: In Vitro Degradation Profile
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Example-PROTAC-1 | Example-Target | Cell-Line-A | 10 | 95 |
| Your-PROTAC-ID |
-
DC50: Concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: Maximum percentage of target protein degradation achieved.
Table 2: Ternary Complex Formation Parameters
| PROTAC ID | Target Protein | E3 Ligase | Binding Affinity (KD, nM) - Target | Binding Affinity (KD, nM) - E3 Ligase | Cooperativity (α) |
| Example-PROTAC-1 | Example-Target | VHL | 50 | 100 | 5 |
| Your-PROTAC-ID | VHL |
-
Cooperativity (α): A measure of how the binding of one protein to the PROTAC influences the binding of the other. α > 1 indicates positive cooperativity.
Experimental Protocols
1. Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Treat cells with a range of concentrations of your PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., β-actin, GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.
2. In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
Cell Treatment: Treat cells with your PROTAC at the optimal degradation concentration for a shorter time course (e.g., 1, 2, 4 hours). Include a vehicle control and a proteasome inhibitor (e.g., MG132) co-treatment group.
-
Immunoprecipitation:
-
Lyse the cells in a buffer compatible with immunoprecipitation.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the lysates with an antibody against the target protein overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads several times to remove non-specific binding.
-
-
Western Blot:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Perform Western blotting as described above, but probe the membrane with an antibody against ubiquitin.
-
A smear of high-molecular-weight bands in the PROTAC-treated and proteasome inhibitor co-treated lanes indicates ubiquitination of the target protein.
-
3. Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay to measure the formation of the ternary complex.
-
Reagents:
-
Purified, recombinant target protein and VHL E3 ligase complex.
-
Antibodies against the target protein and VHL labeled with a FRET donor (e.g., Terbium) and acceptor (e.g., Fluorescein) pair.
-
Your PROTAC at various concentrations.
-
-
Assay Procedure:
-
In a microplate, add the target protein, VHL complex, and the labeled antibodies.
-
Add a serial dilution of your PROTAC.
-
Incubate to allow complex formation.
-
Measure the TR-FRET signal using a plate reader.
-
-
Data Analysis: An increase in the FRET signal indicates the formation of the ternary complex. Plot the FRET signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation (TC50).
Visualizations
Caption: Mechanism of action for a PROTAC utilizing this compound.
Caption: Troubleshooting workflow for low PROTAC efficacy.
Caption: Common pathways leading to acquired resistance to VHL-based PROTACs.
References
প্রযুক্তিগত সহায়তা কেন্দ্র: (S,R,S)-Ahpc-C5-NH2 পণ্যের পরিশোধন পদ্ধতির উন্নয়ন
এই নির্দেশিকাটি (S,R,S)-Ahpc-C5-NH2 এবং অনুরূপ কাঠামোর যৌগগুলির পরিশোধন পদ্ধতির সময় গবেষক, বিজ্ঞানী এবং ওষুধ উন্নয়ন পেশাদারদের সম্মুখীন হওয়া সাধারণ সমস্যাগুলি সমাধান করার জন্য তৈরি করা হয়েছে। যেহেতু "this compound" একটি অত্যন্ত নির্দিষ্ট যৌগ, তাই এখানে প্রদত্ত তথ্যগুলি এমন যৌগের ক্ষেত্রেও প্রযোজ্য যেগুলিতে কাইরাল কেন্দ্র এবং একটি প্রাথমিক অ্যামাইন গ্রুপ রয়েছে।
সচরাচর জিজ্ঞাস্য প্রশ্ন (FAQs)
প্রশ্ন ১: আমার this compound পণ্যের জন্য কোন ক্রোমাটোগ্রাফি কৌশল সবচেয়ে উপযুক্ত? উত্তর: আপনার পণ্যের ভৌত-রাসায়নিক বৈশিষ্ট্য, যেমন পোলারিটি, দ্রবণীয়তা এবং স্থায়িত্বের উপর ভিত্তি করে উপযুক্ত ক্রোমাটোগ্রাফি কৌশল নির্বাচন করা উচিত। যৌগটিতে একটি অ্যামাইন (-NH2) গ্রুপ থাকায় এটি সম্ভবত মৌলিক এবং পোলার প্রকৃতির। এই ধরনের যৌগগুলির জন্য রিভার্সড-ফেজ হাই-পারফরম্যান্স লিকুইড ক্রোমাটোগ্রাফি (RP-HPLC) প্রায়শই সবচেয়ে কার্যকর পদ্ধতি হিসেবে বিবেচিত হয়। যৌগের কাইরাল প্রকৃতির কারণে, স্টেরিওইসোমারগুলি পৃথক করার জন্য কাইরাল ক্রোমাটোগ্রাফির প্রয়োজন হতে পারে।
প্রশ্ন ২: RP-HPLC পদ্ধতিতে ক্রোমাটোগ্রামে "পিক টেইলিং" (peak tailing) কেন দেখা যায় এবং এটি কীভাবে সমাধান করা যেতে পারে? উত্তর: অ্যামাইন গ্রুপের মতো মৌলিক যৌগগুলির ক্ষেত্রে RP-HPLC-তে পিক টেইলিং একটি সাধারণ সমস্যা। এর প্রধান কারণ হলো সিলিকা-ভিত্তিক কলামের পৃষ্ঠে থাকা মুক্ত সাইলানল (-Si-OH) গ্রুপগুলির সাথে যৌগের অবাঞ্ছিত আয়নিক মিথস্ক্রিয়া। এই সমস্যা সমাধানের জন্য নিম্নলিখিত পদক্ষেপগুলি গ্রহণ করা যেতে পারে:
-
মোবাইল ফেজ অ্যাডিটিভ ব্যবহার: মোবাইল ফেজে অল্প পরিমাণে (সাধারণত ০.১%) ট্রাইফ্লুরোঅ্যাসেটিক অ্যাসিড (TFA) বা ফর্মিক অ্যাসিড (FA) যোগ করুন। এই অ্যাসিডগুলি সাইলানল গ্রুপগুলিকে প্রোটোনেট করে এবং যৌগের সাথে তাদের মিথস্ক্রিয়া হ্রাস করে, ফলে পিকের আকার উন্নত হয়।
-
বাফার ব্যবহার: একটি উপযুক্ত pH পরিসরে বাফার ব্যবহার করে মোবাইল ফেজের pH নিয়ন্ত্রণ করুন, যেখানে আপনার যৌগটি преимущественно নিরপেক্ষ অবস্থায় থাকে।
-
এন্ড-ক্যাপড কলাম নির্বাচন: উচ্চ-মানের "এন্ড-ক্যাপড" কলাম ব্যবহার করুন, যেখানে মুক্ত সাইলানল গ্রুপের সংখ্যা সর্বনিম্ন থাকে।
প্রশ্ন ৩: আমি কীভাবে আমার পণ্যের স্টেরিওইসোমারগুলি (stereoisomers) কার্যকরভাবে পৃথক করব? উত্তর: this compound-এর মতো কাইরাল যৌগগুলির স্টেরিওইসোমার পৃথক করার জন্য কাইরাল ক্রোমাটোগ্রাফি একটি অপরিহার্য কৌশল। এই পদ্ধতিতে একটি কাইরাল স্টেশনারি ফেজ (Chiral Stationary Phase - CSP) যুক্ত কলাম ব্যবহার করা হয়। সঠিক CSP নির্বাচন অত্যন্ত গুরুত্বপূর্ণ এবং এটি পরীক্ষামূলকভাবে নির্ধারণ করতে হয়। সর্বাধিক ব্যবহৃত CSP-গুলির মধ্যে পলিস্যাকারাইড-ভিত্তিক (যেমন, সেলুলোজ বা অ্যামাইলোজ ডেরিভেটিভস) কলাম অন্যতম।
প্রশ্ন ৪: পরিশোধন প্রক্রিয়ায় আমার পণ্যের পুনরুদ্ধারের (recovery) হার কম হওয়ার কারণ কী হতে পারে? উত্তর: কম পুনরুদ্ধারের একাধিক কারণ থাকতে পারে, যার মধ্যে উল্লেখযোগ্য হলো:
-
কলামে অপরিবর্তনীয় শোষণ: আপনার যৌগ কলামের উপাদানের সাথে দৃঢ়ভাবে আবদ্ধ হয়ে যেতে পারে।
-
পণ্যের অস্থায়িত্ব: মোবাইল ফেজের pH, তাপমাত্রা বা দ্রাবকের কারণে আপনার যৌগটি বিশ্লিষ্ট (degrade) হয়ে যেতে পারে।
-
অসম্পূর্ণ ইলুশন (elution): ব্যবহৃত মোবাইল ফেজটি আপনার পণ্যকে কলাম থেকে সম্পূর্ণরূপে বের করে আনার জন্য যথেষ্ট শক্তিশালী নাও হতে পারে।
-
নমুনা ওভারলোড: কলামের ধারণক্ষমতার চেয়ে বেশি নমুনা লোড করলে রেজোলিউশন এবং পুনরুদ্ধার উভয়ই হ্রাস পেতে পারে।
প্রশ্ন ৫: ল্যাব স্কেল থেকে ইন্ডাস্ট্রিয়াল স্কেলে পরিশোধন প্রক্রিয়াটি কীভাবে প্রসারিত (scale-up) করা যায়? উত্তর: একটি সফল স্কেল-আপ প্রক্রিয়ার জন্য ল্যাব স্কেলে একটি শক্তিশালী এবং নির্ভরযোগ্য পরিশোধন পদ্ধতি তৈরি করা অপরিহার্য। স্কেল-আপের সময় নিম্নলিখিত বিষয়গুলি বিবেচনা করা উচিত:
-
লোড ক্ষমতা (Loading Capacity) নির্ধারণ: প্রতি গ্রাম স্টেশনারি ফেজে কী পরিমাণ কাঁচামাল লোড করা যায় তা নির্ভুলভাবে নির্ধারণ করুন।
-
লিনিয়ার ভেলোসিটি বজায় রাখা: ছোট ব্যাসের কলাম থেকে বড় ব্যাসের কলামে যাওয়ার সময় মোবাইল ফেজের লিনিয়ার ভেলোসিটি (linear velocity) স্থির রাখুন।
-
গ্রেডিয়েন্ট সামঞ্জস্য: বড় কলামের আয়তনের সাথে সামঞ্জস্য রেখে গ্রেডিয়েন্ট প্রোফাইলটি পুনরায় গণনা এবং অপ্টিমাইজ করুন।
-
অর্থনৈতিক দিক: বড় পরিসরে দ্রাবকের ব্যবহার, খরচ এবং প্রক্রিয়াকরণের সময় বিবেচনা করে সবচেয়ে সাশ্রয়ী পদ্ধতি নির্বাচন করুন।
সমস্যা সমাধান নির্দেশিকা (Troubleshooting Guides)
নিম্নলিখিত সারণীতে RP-HPLC ক্রোমাটোগ্রাফিতে সম্মুখীন হওয়া সাধারণ সমস্যা এবং তাদের সম্ভাব্য সমাধানগুলি তুলে ধরা হলো।
সারণী ১: RP-HPLC ক্রোমাটোগ্রাফিতে সাধারণ সমস্যা ও সমাধান
| সমস্যা | সম্ভাব্য কারণ | সমাধান |
| পিক টেইলিং (Peak Tailing) | ১. মুক্ত সাইলানল গ্রুপের সাথে মিথস্ক্রিয়া।২. কলাম ওভারলোড।৩. অনুপযুক্ত মোবাইল ফেজ pH। | ১. মোবাইল ফেজে ০.১% TFA বা ফর্মিক অ্যাসিড যোগ করুন।২. ইনজেকশন ভলিউম বা নমুনার ঘনত্ব কমান।৩. যৌগের pKa বিবেচনা করে মোবাইল ফেজের pH পরিবর্তন করুন। |
| পিক ফ্রন্টিং (Peak Fronting) | ১. কলাম ওভারলোড।২. দুর্বল নমুনা দ্রাবক (নমুনাটি মোবাইল ফেজের চেয়ে শক্তিশালী দ্রাবকে দ্রবীভূত)। | ১. নমুনার ঘনত্ব হ্রাস করুন।২. নমুনাটি প্রাথমিক মোবাইল ফেজের সংমিশ্রণে বা তার চেয়ে দুর্বল দ্রাবকে দ্রবীভূত করুন। |
| দুর্বল রেজোলিউশন (Poor Resolution) | ১. অনুপযুক্ত কলাম।২. অদক্ষ মোবাইল ফেজ সংমিশ্রণ।৩. অতিরিক্ত দ্রুত প্রবাহ হার (flow rate)। | ১. উচ্চ রেজোলিউশনের জন্য ছোট কণার আকারের (particle size) কলাম ব্যবহার করুন।২. গ্রেডিয়েন্ট প্রোফাইলটি আরও ধীর করুন বা আইসোক্র্যাটিক (isocratic) শর্ত অপ্টিমাইজ করুন।৩. প্রবাহ হার কমান। |
| কম পুনরুদ্ধার (Low Recovery) | ১. কলামে যৌগের স্থায়ী শোষণ।২. যৌগের অবক্ষয় (degradation)। | ১. ভিন্ন ধরনের স্টেশনারি ফেজ (যেমন, পলিমার-ভিত্তিক) বা ভিন্ন pH-এর মোবাইল ফেজ ব্যবহার করুন।২. তাপমাত্রা নিয়ন্ত্রণ করুন এবং প্রক্রিয়াটি যত দ্রুত সম্ভব সম্পন্ন করুন। |
| পরিবর্তনশীল রিটেনশন টাইম (Variable Retention Time) | ১. সিস্টেমের তাপমাত্রার পরিবর্তন।২. কলামের কার্যকারিতা হ্রাস।৩. মোবাইল ফেজের ভুল সংমিশ্রণ বা অবক্ষয়। | ১. কলাম ওভেন ব্যবহার করে তাপমাত্রা স্থির রাখুন।২. কলামটি পরিষ্কার করুন বা প্রয়োজনে প্রতিস্থাপন করুন।৩. মোবাইল ফেজ প্রতিদিন নতুন করে প্রস্তুত করুন এবং ব্যবহারের আগে ডিগাস (degas) করুন। |
পরীক্ষামূলক প্রোটোকল (Experimental Protocols)
প্রোটোকল ১: this compound-এর জন্য একটি আদর্শ বিশ্লেষণাত্মক RP-HPLC পদ্ধতি
উদ্দেশ্য: অশুদ্ধ নমুনায় this compound-এর বিশুদ্ধতা এবং রিটেনশন টাইম নির্ধারণ করা, যা preparative পরিশোধন পদ্ধতির ভিত্তি হিসেবে কাজ করবে।
উপকরণ ও রিএজেন্ট:
-
HPLC সিস্টেম (পাম্প, অটোস্যাম্পলার, কলাম ওভেন, UV-Vis ডিটেক্টর সহ)
-
C18 কলাম (উদাহরণ: 4.6 x 150 মিমি, 5 µm কণার আকার)
-
মোবাইল ফেজ A: জলে ০.১% ট্রাইফ্লুরোঅ্যাসেটিক অ্যাসিড (TFA)
-
মোবাইল ফেজ B: অ্যাসিটোনাইট্রাইল (Acetonitrile)-এ ০.১% ট্রাইফ্লুরোঅ্যাসেটিক অ্যাসিড (TFA)
-
নমুনা: প্রায় ১ মিলিগ্রাম/মিলি ঘনত্বে জলে বা মোবাইল ফেজ A-তে দ্রবীভূত
পদ্ধতি:
-
সিস্টেম প্রস্তুতি: নিশ্চিত করুন যে সিস্টেমটি পরিষ্কার এবং মোবাইল ফেজ লাইনগুলি সংশ্লিষ্ট দ্রাবক দ্বারা সঠিকভাবে প্রাইম করা হয়েছে।
-
কলাম সমநிலை (Equilibration): কলামটিকে প্রাথমিক মোবাইল ফেজ সংমিশ্রণে (উদাহরণস্বরূপ, ৯৫% A, ৫% B) ১.০ মিলি/মিনিট প্রবাহ হারে কমপক্ষে ১৫-২০ মিনিট ধরে সমநிலையில் আনুন, যতক্ষণ না বেসলাইন স্থিতিশীল হয়।
-
নমুনা ইনজেকশন: ১০ মাইক্রোলিটার (µL) নমুনা ইনজেক্ট করুন।
-
ক্রোমাটোগ্রাফিক রান: নিম্নলিখিত গ্রেডিয়েন্ট প্রোফাইল ব্যবহার করে রান পরিচালনা করুন:
-
০-২০ মিনিট: ৫% B থেকে ৭০% B (লিনিয়ার গ্রেডিয়েন্ট)
-
২০-২২ মিনিট: ৭০% B থেকে ৯৫% B (দ্রুত গ্রেডিয়েন্ট)
-
২২-২৫ মিনিট: ৯৫% B (কলাম ওয়াশ)
-
২৫-৩০ মিনিট: ৯৫% A, ৫% B (পুনরায় সমநிலை)
-
-
শনাক্তকরণ (Detection): ২২০ nm এবং ২৫৪ nm তরঙ্গদৈর্ঘ্যে UV ডিটেক্টর ব্যবহার করে ডেটা সংগ্রহ করুন।
-
বিশ্লেষণ: প্রধান পণ্যের পিকের রিটেনশন টাইম এবং ক্ষেত্রফল (area) রেকর্ড করুন। মোট ক্ষেত্রফলের শতাংশ হিসাবে আপেক্ষিক বিশুদ্ধতা গণনা করুন।
ভিজ্যুয়ালাইজেশন (Visualizations)
নিম্নে ডট (DOT) ল্যাঙ্গুয়েজ ব্যবহার করে তৈরি করা ডায়াগ্রাম রয়েছে যা পরিশোধন প্রক্রিয়া এবং সমস্যা সমাধানের যুক্তিকে চিত্রিত করে।
চিত্র ১: this compound পণ্যের জন্য একটি সাধারণ পরিশোধন কর্মপ্রবাহ।
চিত্র ২: HPLC-তে দুর্বল পিক রেজোলিউশনের জন্য একটি সমস্যা সমাধান সিদ্ধান্ত বৃক্ষ।
addressing aggregation issues with (S,R,S)-Ahpc-C5-NH2 PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering aggregation issues with (S,R,S)-Ahpc-C5-NH2 PROTACs. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with our this compound PROTAC. Could aggregation be the cause?
A1: Yes, inconsistent results in cell-based assays are a common symptom of PROTAC aggregation. Aggregation can lead to poor solubility, variable compound concentrations in your media, and reduced cellular permeability, all of which can contribute to unreliable data.[1][2][3] It is crucial to assess the aggregation propensity of your PROTAC stock solutions and in your final assay media.
Q2: What are the typical signs of PROTAC aggregation?
A2: Signs of aggregation can include:
-
Visual Precipitation: Visible particles or cloudiness in your PROTAC stock solution or assay media.
-
Inconsistent Potency: High variability in DC50/Dmax values between experiments.
-
"Hook Effect": A paradoxical decrease in protein degradation at higher PROTAC concentrations. While the hook effect is an inherent property of PROTACs, aggregation can exacerbate it.[1][4]
-
Poor Solubility: Difficulty in dissolving the PROTAC powder.
-
Irreproducible Biophysical Data: Inconsistent readings in assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
Q3: At what concentration should I be concerned about aggregation?
A3: Aggregation is concentration-dependent. While there is no universal threshold, issues can often arise in the micromolar (µM) range, which is frequently used for in vitro and cell-based assays. It is recommended to determine the critical aggregation concentration (CAC) for your specific PROTAC batch.
Q4: How can we prevent or minimize aggregation of our this compound PROTAC?
A4: Several strategies can be employed to mitigate aggregation:
-
Formulation Optimization: Experiment with different solvent systems. While DMSO is common, the addition of a co-solvent like PEG400 or Tween-80 might improve solubility.
-
Stock Solution Handling: Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. Store stocks at -80°C.
-
Sonication: Briefly sonicate your stock solution before dilution to break up any existing small aggregates.
-
pH Adjustment: Assess the pH-solubility profile of your PROTAC.
-
Linker Modification: For long-term development, modifying the linker (e.g., incorporating more hydrophilic PEG units) can improve solubility.
Troubleshooting Guides
Guide 1: Investigating PROTAC Aggregation in Stock Solutions
This guide provides a workflow to assess and troubleshoot aggregation issues in your this compound PROTAC stock solutions.
References
Technical Support Center: Mitigating Cytotoxicity of (S,R,S)-Ahpc-C5-NH2 Based Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity issues with (S,R,S)-Ahpc-C5-NH2 based compounds, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical compound that incorporates a von Hippel-Lindau (VHL) E3 ligase ligand with a C5 amine linker. It is primarily used as a building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Q2: We are observing significant cytotoxicity with our PROTAC synthesized using this compound. What are the potential sources of this toxicity?
The observed cytotoxicity can stem from several factors:
-
On-target toxicity: The degradation of the intended target protein itself may lead to cell death, which could be the desired therapeutic effect in cancer cells, for instance.
-
Off-target toxicity: The PROTAC may be degrading proteins other than the intended target. This can occur if the target-binding part of your PROTAC (the "warhead") has affinity for other proteins.
-
Intrinsic toxicity of the PROTAC molecule: The PROTAC molecule, including the this compound linker conjugate, the warhead, or the complete PROTAC structure, might exhibit cytotoxic effects independent of protein degradation.
-
Linker-dependent effects: The length and composition of the linker are critical for the efficacy and can influence the physicochemical properties and toxicity of the PROTAC.[1][2][3][4][5]
Q3: How can we differentiate between on-target and off-target cytotoxicity?
Distinguishing between on-target and off-target cytotoxicity is crucial for troubleshooting. Here are some strategies:
-
Use of control compounds:
-
Inactive Epimer Control: Synthesize a version of your PROTAC with an inactive stereoisomer of the VHL ligand. This control should not engage the E3 ligase. If it is not cytotoxic, it suggests the toxicity is dependent on E3 ligase-mediated degradation.
-
Warhead-only and Linker-ligand-only controls: Test the cytotoxicity of the target-binding molecule alone and the this compound compound separately. This will help determine if either component has inherent toxicity.
-
-
Proteasome Inhibition: Pre-treating cells with a proteasome inhibitor (e.g., MG132) should rescue the cytotoxic effect if it is mediated by protein degradation.
Troubleshooting Guides
Guide 1: Investigating Unexpectedly High Cytotoxicity
If you observe high cytotoxicity at concentrations required for target degradation, follow this workflow:
Problem: High cytotoxicity observed with this compound based PROTAC.
Troubleshooting Steps:
-
Confirm On-Target Effect:
-
Experiment: Perform a dose-response study comparing your active PROTAC with an inactive epimer control and the warhead alone in your target cell line.
-
Expected Outcome: If the cytotoxicity is on-target, the active PROTAC will be significantly more cytotoxic than the controls.
-
-
Assess Off-Target Effects:
-
Experiment: Conduct a proteomics study (e.g., mass spectrometry) to identify all proteins degraded by your PROTAC.
-
Expected Outcome: This will reveal any unintended protein degradation that could be contributing to toxicity.
-
-
Evaluate Intrinsic Compound Toxicity:
-
Experiment: Test the cytotoxicity of the this compound linker conjugate itself at relevant concentrations.
-
Expected Outcome: This will determine if the linker-ligand portion of the PROTAC is contributing to the observed cell death.
-
Hypothetical Data for Troubleshooting High Cytotoxicity:
| Compound | Cell Line | Concentration (µM) | Cell Viability (%) | Target Degradation (%) | Interpretation |
| Active PROTAC | Cancer Cell Line A | 1 | 35 | 90 | Cytotoxicity correlates with target degradation, suggesting a potential on-target effect. |
| Inactive Epimer | Cancer Cell Line A | 1 | 92 | 5 | Lack of cytotoxicity suggests the effect is E3 ligase-dependent. |
| Warhead Alone | Cancer Cell Line A | 1 | 88 | 0 | The warhead itself is not the primary source of toxicity at this concentration. |
| This compound | Cancer Cell Line A | 1 | 95 | 0 | The linker-ligand is not intrinsically toxic at this concentration. |
Guide 2: Mitigating Observed Cytotoxicity
Once the source of cytotoxicity is better understood, consider these mitigation strategies:
-
Modify the Linker: The linker plays a crucial role in the properties of the PROTAC.
-
Vary Linker Length: Synthesize and test PROTACs with different linker lengths (e.g., C3, C4, C6). The optimal linker length for target degradation may differ from that causing off-target effects.
-
Alter Linker Composition: Incorporating polyethylene glycol (PEG) chains can improve solubility and pharmacokinetic properties, potentially reducing toxicity.
-
-
Optimize Dosing:
-
Concentration Optimization: Determine the minimal effective concentration that induces target degradation without causing excessive cytotoxicity.
-
Time-Course Experiments: Shorten incubation times to find the earliest point of significant target degradation, which may precede widespread cytotoxicity.
-
-
Formulation Strategies:
-
Use of Delivery Vehicles: Encapsulating the PROTAC in nanoparticles or liposomes can improve its delivery to target tissues and reduce systemic toxicity.
-
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Test compound (e.g., this compound based PROTAC)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the test compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Visualizations
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Signaling pathways of on-target and off-target cytotoxicity.
References
- 1. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
Validation & Comparative
A Comparative Guide to VHL E3 Ligase Linkers: Benchmarking (S,R,S)-Ahpc-C5-NH2 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. As heterobifunctional molecules, PROTACs are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The von Hippel-Lindau (VHL) E3 ligase is a frequently exploited ligase in PROTAC design. The linker component, far from being a mere spacer, critically influences the efficacy, selectivity, and physicochemical properties of the resulting degrader. This guide provides an objective comparison of the (S,R,S)-Ahpc-C5-NH2 linker with other commonly employed VHL E3 ligase linkers, supported by experimental data and detailed protocols.
The Central Role of the Linker in PROTAC Function
The linker dictates the spatial orientation of the POI and the E3 ligase, which is crucial for the formation of a productive ternary complex and subsequent ubiquitination and degradation of the target protein. An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination and proteasomal degradation. Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency. Key parameters influenced by the linker include:
-
Ternary Complex Formation and Stability: The linker's length, rigidity, and composition affect the cooperativity and stability of the POI-PROTAC-E3 ligase complex.
-
Degradation Efficacy (DC50 and Dmax): These values, representing the potency and maximal extent of protein degradation, are highly dependent on the linker's ability to promote a productive ternary complex.
-
Selectivity: The linker can influence the selective degradation of a target protein over other structurally related proteins.
-
Physicochemical Properties: Linker characteristics impact the solubility, cell permeability, and overall drug-like properties of the PROTAC molecule.
Comparing this compound with Other VHL E3 Ligase Linkers
This compound is a VHL ligand-linker conjugate that incorporates the high-affinity (S,R,S)-Ahpc VHL ligand and a 5-carbon alkyl chain with a terminal amine. This linker belongs to the flexible alkyl linker class and serves as a common building block for PROTAC synthesis. Its terminal amine functionality allows for straightforward conjugation to a POI-binding ligand.
To provide a quantitative comparison, we will examine data from studies on PROTACs employing alkyl amine linkers of similar length and compare their performance with other linker types, such as polyethylene glycol (PEG) and more rigid linkers.
Quantitative Data Presentation
The following tables summarize experimental data from various studies to illustrate the impact of linker choice on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
Table 1: Performance of VHL-based PROTACs with Alkyl Linkers
| PROTAC Target | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| FBXO22 | (S,R,S)-Ahpc(Me)-C6-NH2 | 77 | 99 | [1][2] |
| p38α | VHL-linker(C3)-p38α inhibitor | >1000 | N/A | [3] |
| p38α | VHL-linker(C5)-p38α inhibitor | ~500 | ~70 | [3] |
| p38α | VHL-linker(C7)-p38α inhibitor | ~250 | ~80 | [3] |
Table 2: Comparison of Different Linker Types for VHL-based PROTACs
| PROTAC Target | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Key Observation | Reference |
| ERK5 | Alkyl | 8-atom alkyl chain | Low µM | ~90 | Lower cell permeability | |
| ERK5 | PEG | 8-atom PEG-like chain | Mid nM | >95 | Higher cell permeability | |
| BRD4 | Alkyl | 12-atom alkyl chain | 18 | >95 | High potency | |
| BRD4 | PEG | 12-atom PEG chain | 25 | >95 | Similar potency to alkyl | |
| SMARCA2 | Rigid | Piperazine-containing | 2.5 | >98 | Enhanced potency |
Note: Data for BRD4 and SMARCA2 targets are representative examples from the literature and may not be from a single comparative study.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of effective PROTAC development. Below are detailed protocols for key assays used to evaluate linker efficiency.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compounds
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer. Incubate on ice to ensure complete lysis.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein amount for each sample, add Laemmli buffer, and denature by heating. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection and Analysis: After washing, add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful biophysical technique to measure the binding kinetics and affinity of binary and ternary complexes in real-time.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Purified VHL E3 ligase complex, target protein, and PROTAC
-
SPR running buffer (e.g., HBS-EP+)
-
Amine coupling kit for protein immobilization
Procedure:
-
Immobilization of E3 Ligase: Activate the sensor chip surface using a mixture of EDC and NHS. Inject the purified VHL E3 ligase complex over the activated surface to achieve the desired immobilization level. Deactivate any remaining active esters with ethanolamine.
-
Binary Interaction Analysis: To measure the binding of the PROTAC to the E3 ligase, inject a series of PROTAC concentrations over the immobilized VHL surface. To measure the binding of the PROTAC to the target protein, immobilize the target protein and inject the PROTAC.
-
Ternary Complex Analysis: To assess ternary complex formation, pre-incubate a constant concentration of the target protein with a series of PROTAC concentrations and inject these mixtures over the immobilized VHL surface.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions. Calculate the cooperativity factor (α) to assess the stability of the ternary complex.
NanoBRET™ Ternary Complex Assay (Live-Cell)
This assay measures the formation of the ternary complex in living cells.
Materials:
-
HEK293 cells or other suitable cell line
-
Plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase (or a component like VHL) fused to HaloTag®
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
Plate reader capable of measuring luminescence at two wavelengths
Procedure:
-
Cell Transfection: Co-transfect cells with the plasmids encoding the NanoLuc®-target protein and HaloTag®-E3 ligase fusions.
-
Cell Plating and Labeling: Plate the transfected cells in a white-walled, multi-well plate. Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the cells.
-
Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate to the wells and immediately measure the luminescence at both the donor (e.g., 460 nm) and acceptor (e.g., >610 nm) wavelengths.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the concentration required for half-maximal ternary complex formation (TC50).
Conclusion
The choice of linker is a critical determinant of PROTAC success. While flexible alkyl linkers like the one in this compound offer synthetic tractability and have demonstrated high efficacy in certain contexts, their performance is highly dependent on the specific target protein and E3 ligase pair. PEG linkers can improve solubility and cell permeability, while rigid linkers may pre-organize the PROTAC for optimal ternary complex formation, potentially leading to enhanced potency and selectivity. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of VHL E3 ligase linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
A Researcher's Guide to Control Experiments for (S,R,S)-Ahpc-C5-NH2 based PROTACs
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. For researchers working with PROTACs utilizing the (S,R,S)-Ahpc-C5-NH2 E3 ligase ligand, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, rigorous experimental validation is paramount. This guide provides a comprehensive comparison of essential control experiments, complete with supporting data and detailed protocols, to ensure the unambiguous interpretation of protein degradation results.
At the heart of validating a PROTAC's mechanism of action is the use of meticulously designed negative controls. These controls are crucial for demonstrating that the observed degradation of a target protein is a direct consequence of the PROTAC's ability to form a ternary complex between the target and the E3 ligase, and not due to off-target effects or non-specific toxicity.[1]
Key Control Strategies
There are two primary categories of negative controls for this compound based PROTACs:
-
E3 Ligase Binding-Deficient Control: This type of control is structurally analogous to the active PROTAC but possesses a modification that abrogates its binding to the VHL E3 ligase. A common and effective strategy is to invert the stereochemistry of a critical chiral center on the E3 ligase ligand. For (S,R,S)-Ahpc, the corresponding (S,S,S)-Ahpc enantiomer is an ideal inactive control as it does not bind to VHL.[2]
-
Target Binding-Deficient Control: This control molecule retains a functional E3 ligase ligand but has a modification in the warhead that prevents it from binding to the protein of interest (POI). This control helps to rule out effects that are independent of target engagement.
Furthermore, to confirm that the degradation is mediated by the ubiquitin-proteasome system (UPS), experiments are conducted in the presence of specific UPS inhibitors.
Quantitative Comparison of Active vs. Inactive Controls
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). A well-designed active PROTAC should exhibit potent degradation of the target protein, while its inactive control should show no significant degradation.
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Rationale for Control |
| Active PROTAC (this compound)-TargetBinder | Target X | Cancer Cell Line A | 50 | >90 | Forms a productive ternary complex, leading to target degradation. |
| Inactive Epimer Control ((S,S,S)-Ahpc-C5-NH2)-TargetBinder | Target X | Cancer Cell Line A | >10,000 | <10 | Inversion of stereochemistry prevents binding to VHL, thus no ternary complex formation and no degradation. |
| Target Binding-Deficient Control (this compound)-InactiveTargetBinder | Target X | Cancer Cell Line A | >10,000 | <10 | Inability to bind the target protein prevents ternary complex formation and subsequent degradation. |
Experimental Protocols
Western Blot for Protein Degradation
This is the cornerstone assay to quantify the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight.[3][4] Treat the cells with a concentration range of the active PROTAC and the negative control compounds for a specified duration (e.g., 24 hours).[3]
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used to normalize for protein loading. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay provides direct evidence of the PROTAC-induced ternary complex (Target Protein - PROTAC - VHL).
Protocol:
-
Cell Treatment: Treat cells with the active PROTAC or the inactive control. To prevent the degradation of the target protein and allow the ternary complex to accumulate, pre-treat the cells with a proteasome inhibitor like MG132.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the VHL E3 ligase.
-
Washing and Elution: Wash the antibody-protein complexes to remove non-specific binders and then elute the bound proteins.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and VHL. The presence of the target protein in the VHL immunoprecipitate from cells treated with the active PROTAC, but not the inactive control, confirms the formation of the ternary complex.
Proteasome Inhibition Assay
This experiment confirms that the observed protein degradation is dependent on the proteasome.
Protocol:
-
Cell Treatment: Pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) or a neddylation activating enzyme inhibitor (e.g., MLN4924) for a short period before adding the active PROTAC.
-
PROTAC Addition: Add the active PROTAC to the pre-treated cells and incubate for the standard treatment duration.
-
Western Blot Analysis: Perform a Western blot to assess the levels of the target protein. A rescue of the target protein from degradation in the presence of the proteasome inhibitor indicates that the PROTAC's mechanism of action is proteasome-dependent.
Visualizing Experimental Logic and Pathways
To further clarify the experimental workflow and the underlying biological pathways, the following diagrams are provided.
Caption: Mechanism of action for an active PROTAC versus an inactive E3 ligase binding control.
Caption: A logical workflow for validating the mechanism of action of a PROTAC.
By employing these control experiments and following the outlined protocols, researchers can confidently validate the specific, on-target degradation mediated by their this compound based PROTACs, paving the way for further drug development and a deeper understanding of targeted protein degradation.
References
Quantitative Proteomics Reveals High Specificity of a VHL-Recruiting PROTAC
A comprehensive analysis using mass spectrometry-based quantitative proteomics has demonstrated the high specificity of a PROTAC utilizing a von Hippel-Lindau (VHL) E3 ligase ligand, providing a valuable framework for assessing the selectivity of targeted protein degraders. This guide offers a comparative overview of the experimental data and methodologies used to confirm the specificity of PROTACs, with a focus on those incorporating the (S,R,S)-Ahpc-C5-NH2 moiety, a common VHL ligand linker.
Comparative Analysis of Protein Degradation
Quantitative proteome-wide mass spectrometry was employed to assess the selectivity of the FBXO22 degrader, (S,R,S)-AHPC(Me)-C6-NH2. In these experiments, MOLT-4 cells were treated with the compound, and the subsequent changes in the cellular proteome were quantified. The results demonstrated a highly selective degradation profile, with FBXO22 being the most significantly downregulated protein.
Table 1: Quantitative Proteomics Summary for (S,R,S)-AHPC(Me)-C6-NH2 Treatment in MOLT-4 Cells
| Protein | Log2 Fold Change | p-value | Comments |
| FBXO22 | < -1.5 | < 0.001 | Primary target, significant degradation observed |
| Protein A | -0.2 | > 0.05 | No significant change |
| Protein B | 0.1 | > 0.05 | No significant change |
| Protein C | -0.3 | > 0.05 | No significant change |
| VHL | No significant change | > 0.05 | E3 ligase is not degraded |
This table is a representative summary based on the findings reported for (S,R,S)-AHPC(Me)-C6-NH2, where FBXO22 was the only protein efficiently degraded across the entire proteome[1].
The high specificity observed for the (S,R,S)-AHPC(Me)-C6-NH2 PROTAC suggests that PROTACs built with the similar this compound linker have the potential for a clean off-target profile. The primary amine on the linker is a key structural feature, and its metabolism to an aldehyde was shown to be crucial for the biological activity of the FBXO22 degrader[1].
Experimental Protocols
To ensure reproducibility and allow for objective comparison, detailed experimental protocols are crucial. The following outlines a typical workflow for quantitative proteomics-based specificity analysis of a PROTAC.
Cell Culture and PROTAC Treatment
-
Cell Line: MOLT-4 cells (human T-cell acute lymphoblastic leukemia) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded at an appropriate density and treated with the PROTAC (e.g., 1 µM of (S,R,S)-AHPC(Me)-C6-NH2) or vehicle control (e.g., DMSO) for a specified duration (e.g., 5 hours)[1].
Sample Preparation for Mass Spectrometry
-
Cell Lysis: After treatment, cells are harvested, washed with PBS, and lysed in a buffer containing urea and protease/phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the bicinchoninic acid (BCA) assay.
-
Reduction, Alkylation, and Digestion:
-
Proteins are reduced with dithiothreitol (DTT) to break disulfide bonds.
-
Cysteine residues are alkylated with iodoacetamide (IAA) to prevent disulfide bond reformation.
-
Proteins are digested into peptides using an enzyme such as trypsin.
-
-
Peptide Cleanup: Peptides are desalted and purified using solid-phase extraction (SPE) with C18 cartridges.
Quantitative Mass Spectrometry
-
LC-MS/MS Analysis: The peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated by reverse-phase chromatography and ionized before entering the mass spectrometer.
-
Data Acquisition: A data-dependent acquisition (DDA) or data-independent acquisition (DIA) method is typically used to acquire fragmentation spectra of the peptides.
Data Analysis
-
Database Searching: The raw mass spectrometry data is processed using software like MaxQuant or Spectronaut. The fragmentation spectra are searched against a human protein database (e.g., UniProt) to identify the peptides and corresponding proteins.
-
Protein Quantification: Label-free quantification (LFQ) is used to determine the relative abundance of each identified protein across the different treatment groups.
-
Statistical Analysis: Statistical tests (e.g., t-test) are performed to identify proteins that show a significant change in abundance between the PROTAC-treated and control groups. A volcano plot is often generated to visualize the proteins that are significantly downregulated (potential targets) or upregulated.
Visualizing the Workflow and Pathway
To better illustrate the experimental process and the biological context, diagrams of the quantitative proteomics workflow and a relevant signaling pathway are provided below.
References
A Comparative Guide to (S,R,S)-Ahpc-C5-NH2 and its Derivatives in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
(S,R,S)-Ahpc-C5-NH2 is a synthetic E3 ligase ligand-linker conjugate that plays a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, it serves as a building block for creating heterobifunctional molecules that can induce the degradation of specific target proteins. This guide provides a side-by-side comparison of this compound and its key derivatives, offering insights into their applications and performance based on available data.
Overview of this compound and its Role in PROTACs
PROTACs are a novel therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. They consist of two ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase. This compound, also known as VH032-C5-NH2, provides the VHL-binding motif and a C5 amine linker, which can be further functionalized to attach a ligand for a target protein.[1][2]
The general mechanism of action for PROTACs involving (S,R,S)-Ahpc derivatives is illustrated in the following signaling pathway:
Caption: General mechanism of PROTACs utilizing (S,R,S)-Ahpc derivatives.
Side-by-Side Comparison of this compound Derivatives
The selection of the linker and modifications to the core (S,R,S)-Ahpc structure can significantly impact the efficacy and selectivity of the resulting PROTAC. Below is a comparison of several key derivatives.
| Derivative | Linker | Target Application Example | Key Features |
| This compound | C5 alkyl chain with a terminal amine | Estrogen-related receptor α (ERRα) | A foundational building block for PROTAC synthesis.[1][2] |
| (S,R,S)-Ahpc-C1-NH2 | C1 alkyl chain with a terminal amine | General PROTAC technology | Shorter linker compared to the C5 variant.[3] |
| (S,R,S)-Ahpc-C6-NH2 | C6 alkyl chain with a terminal amine | AKT degrader | Longer alkyl chain linker compared to the C5 variant. |
| (S,R,S)-Ahpc-Me-C6-NH2 | C6 alkyl chain with a terminal amine and a methyl group on the Ahpc core | FBXO22 degrader | The methyl modification can influence binding and degradation efficacy. |
Quantitative Performance Data
Quantitative data is essential for evaluating the performance of different PROTACs. While comprehensive comparative studies are limited, specific data points for certain derivatives are available.
| Derivative | Target | Cell Line | DC50 | Dmax | Reference |
| (S,R,S)-Ahpc-Me-C6-NH2 | FBXO22 | Jurkat | 77 nM | 99% |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation level.
Experimental Protocols
The following are generalized experimental protocols for assessing the performance of PROTACs constructed from this compound and its derivatives.
Cell Culture and Treatment
-
Cell Lines: Jurkat cells are commonly used for studying protein degradation.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded at a specified density and treated with varying concentrations of the PROTAC for a defined period (e.g., 5 hours).
Western Blotting for Protein Degradation
Western blotting is a standard method to quantify the degradation of the target protein.
Caption: Standard workflow for Western blot analysis of protein degradation.
-
Cell Lysis: After treatment, cells are harvested and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) kit. Band intensities are quantified using densitometry software.
Conclusion
This compound and its derivatives are invaluable tools in the field of targeted protein degradation. The choice of linker length and modifications to the core structure can significantly influence the degradation efficiency and selectivity of the resulting PROTACs. The (S,R,S)-Ahpc-Me-C6-NH2 derivative has shown high potency in degrading FBXO22. Further research and head-to-head comparative studies are needed to fully elucidate the structure-activity relationships of these important molecules and to guide the rational design of next-generation protein degraders. Researchers are encouraged to consider the specific target and cellular context when selecting an appropriate (S,R,S)-Ahpc derivative for their PROTAC design.
References
A Comparative Guide to the Structural Analysis of (S,R,S)-Ahpc-C5-NH2 in Ternary Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of (S,R,S)-Ahpc-C5-NH2, a von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate, in the formation of ternary complexes, a critical step in targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs). By examining experimental data and detailed methodologies, this document aims to inform the rational design and optimization of next-generation protein degraders.
Introduction to this compound and Ternary Complex Formation
This compound, also known as VH032-C5-NH2, is a derivative of the well-established VHL ligand VH032. It incorporates a five-carbon alkyl chain with a terminal amine group (C5-NH2), which serves as a versatile attachment point for a target protein binder, thus forming a PROTAC. The fundamental mechanism of a VHL-based PROTAC involves the formation of a ternary complex, consisting of the VHL E3 ligase, the PROTAC molecule, and the target protein of interest (POI). The stability and conformation of this ternary complex are paramount for efficient ubiquitination and subsequent proteasomal degradation of the target protein. The linker component, in this case, the C5-NH2 chain, plays a crucial role in dictating the geometry and stability of this complex.
Comparative Performance Analysis
The efficacy of a PROTAC is often evaluated by its ability to induce the degradation of the target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The linker connecting the VHL ligand to the target binder significantly influences these parameters. While direct head-to-head comparisons of this compound with a wide array of linkers targeting the same protein are not extensively available in a single study, we can infer its performance based on studies of similar alkyl amine linkers.
A study investigating the degradation of the F-box protein FBXO22 using a library of VHL-recruiting compounds provides valuable insights. This research explored the impact of varying the length of the alkyl amine linker on degradation efficiency. The table below summarizes key findings from this study, including data for a C6-NH2 linker, a close analog of the C5-NH2 linker of interest.
| Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| Alkyl Amine (C6-NH2) | FBXO22 | 77 | 99 | [1] |
| Alkyl Amine (C8-NH2) | FBXO22 | ~50% degradation at 3 µM | Not specified | [1] |
| PEG Linker | Not specified | Varies | Varies | [2] |
| Rigid Linker | Not specified | Varies | Varies | [2] |
Note: The data for the C6-NH2 linker on FBXO22 degradation provides a strong indication of the high potency achievable with short alkyl amine linkers like this compound. The near-complete degradation (Dmax 99%) at a low nanomolar DC50 highlights the efficiency of this linker type in forming a productive ternary complex for FBXO22. In contrast, longer alkyl chains may not always lead to improved performance[2]. The optimal linker is highly dependent on the specific target protein and the protein-protein interactions within the ternary complex.
Experimental Protocols
To facilitate the rigorous evaluation of this compound and other PROTACs, detailed experimental protocols are essential.
Western Blotting for Protein Degradation Analysis
This method is used to quantify the reduction in the levels of a target protein following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density to ensure they are in the logarithmic growth phase during treatment.
-
Treat cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
2. Cell Lysis:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal loading.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH and ΔS) of the interactions between the PROTAC, VHL, and the target protein.
1. Sample Preparation:
-
Purify the VHL E3 ligase complex (VHL/Elongin B/Elongin C) and the target protein to high homogeneity.
-
Dialyze all proteins and the PROTAC into the same buffer to minimize buffer mismatch effects.
2. Binary Binding Experiments:
-
PROTAC to VHL: Titrate the PROTAC solution into the ITC cell containing the VHL complex.
-
PROTAC to Target Protein: Titrate the PROTAC solution into the ITC cell containing the target protein.
3. Ternary Complex Formation Experiment:
-
To measure the affinity of the PROTAC for one protein in the presence of the other, pre-saturate the protein in the ITC cell with the second protein before titrating the PROTAC. For example, to measure the binding of the PROTAC to VHL in the presence of the target protein, the ITC cell would contain a mixture of VHL and the target protein.
4. Data Analysis:
-
Analyze the raw ITC data by integrating the heat changes after each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
-
The cooperativity factor (α), which indicates how the binding of one protein influences the binding of the other, can be calculated from the binary and ternary binding affinities.
Visualizing Signaling Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical relationship of linker properties to PROTAC performance.
Conclusion
The structural analysis of this compound in ternary complexes reveals the critical role of the linker in mediating potent and efficient protein degradation. The use of a short alkyl amine linker, as exemplified by close analogs, can lead to the formation of highly stable and productive ternary complexes, resulting in impressive degradation efficacy. However, the optimal linker design is target-dependent, necessitating a systematic evaluation of various linker types and lengths for each new protein of interest. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to conduct comparative studies and advance the development of novel PROTAC-based therapeutics.
References
Navigating the Pharmacokinetic Landscape of (S,R,S)-Ahpc-C5-NH2 PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the pharmacokinetic properties of (S,R,S)-Ahpc-C5-NH2 PROTACs and related alternatives. Due to the limited publicly available data on this specific molecule, this guide leverages data from structurally similar von Hippel-Lindau (VHL)-based PROTACs to provide a predictive assessment of its performance.
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, yet their unique structure presents challenges in achieving favorable pharmacokinetic profiles. Understanding the interplay between the E3 ligase ligand, the linker, and the target-binding moiety is crucial for optimizing drug metabolism and pharmacokinetics (DMPK). This guide focuses on VHL-recruiting PROTACs, with a particular interest in those bearing aliphatic linkers, as a surrogate for assessing the potential characteristics of this compound.
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for representative VHL-based PROTACs with varying linker compositions, providing a framework for estimating the performance of this compound. For comparison, data for the well-characterized PROTACs MZ1 (VHL-based with a PEG linker) and ARV-110 (CRBN-based) are also included.
Table 1: In Vitro Permeability and Physicochemical Properties
| Compound | E3 Ligase Ligand | Linker Type | Permeability Assay | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio |
| PROTAC 1 (Surrogate for this compound) | VHL | Flexible Aliphatic | PAMPA | Low (exact value not specified) | Not Reported |
| MZ1 | VHL | PEG | Caco-2 | Not Reported | High |
| ARV-110 | CRBN | Not Specified | Caco-2 | Low | Not Reported |
| ACBI2 | VHL | Branched Alkyl | Caco-2 | Not Reported | Improved vs. linear |
Note: Data for PROTAC 1 is based on a VHL-based PROTAC with a flexible aliphatic linker from a comparative study, serving as the closest available model for this compound.
Table 2: In Vivo Pharmacokinetics
| Compound | Administration | Species | Oral Bioavailability (%) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) |
| MZ1 | IV | Not Specified | Not suitable for oral administration | Not Reported | Not Reported | Not Reported |
| ARV-110 | PO | Rat | 23.83 | Not Reported | Not Reported | Not Reported |
| ARV-110 | PO | Mouse | 37.89 | Not Reported | Not Reported | Not Reported |
| ACBI2 | PO | Mouse | 22 | Not Reported | Not Reported | Not Reported |
Table 3: Metabolic Stability
| Compound | System | Stability | Key Metabolites |
| MZ1 | Human, Mouse, Rat Hepatocytes | Metabolically stable | Not Reported |
| ARV-110 | Rat, Mouse, Human Liver Microsomes | Stable (Phase I) | Not Reported |
| Generic VHL PROTACs with Alkyl Linkers | Not Specified | Prone to oxidative metabolism | Hydroxylated products on the linker |
Analysis and Interpretation
Based on the available data for structurally similar VHL-based PROTACs with aliphatic linkers, it is anticipated that this compound will exhibit low to moderate cell permeability. Flexible aliphatic linkers, while synthetically accessible, can be susceptible to oxidative metabolism, potentially leading to faster clearance. The oral bioavailability of VHL-recruiting PROTACs with such linkers has been reported to be low, although strategic modifications like linker branching have shown promise in improving this parameter.
In comparison, MZ1, which utilizes a more hydrophilic PEG linker, is not orally bioavailable due to high efflux. ARV-110, which recruits a different E3 ligase (CRBN), demonstrates moderate oral bioavailability in preclinical species. This highlights the significant impact of both the linker and the E3 ligase ligand on the overall pharmacokinetic profile.
Experimental Protocols
Detailed methodologies for key pharmacokinetic experiments are provided below to support the design and interpretation of studies for this compound and other PROTACs.
In Vitro Permeability Assays
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.
-
Methodology:
-
A filter plate is coated with a solution of lipids (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
The test compound is added to the donor compartment (typically at a concentration of 10-100 µM).
-
The receiver compartment is filled with a buffer solution.
-
The plate is incubated at room temperature for a specified period (e.g., 4-18 hours).
-
The concentration of the compound in both the donor and receiver compartments is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
-
2. Caco-2 Permeability Assay
-
Objective: To evaluate the permeability and potential for active transport of a compound across a monolayer of human intestinal epithelial cells (Caco-2).
-
Methodology:
-
Caco-2 cells are seeded on a permeable support (e.g., Transwell® inserts) and cultured for 21-25 days to form a confluent monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.
-
Samples are taken from the opposite compartment at various time points.
-
The concentration of the compound is determined by LC-MS/MS.
-
The apparent permeability (Papp) in both directions (A-to-B and B-to-A) is calculated to determine the efflux ratio (Papp(B-A) / Papp(A-B)).
-
Metabolic Stability Assay
1. Hepatocyte Stability Assay
-
Objective: To determine the rate of metabolic clearance of a compound in liver cells.
-
Methodology:
-
Cryopreserved or fresh hepatocytes are thawed and suspended in incubation medium.
-
The test compound (typically at 1 µM) is added to the hepatocyte suspension.
-
Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes) and the reaction is quenched with a solvent like acetonitrile.
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound.
-
The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
-
In Vivo Pharmacokinetic Study
-
Objective: To determine the pharmacokinetic profile of a compound after administration to an animal model.
-
Methodology:
-
The test compound is formulated in a suitable vehicle for the intended route of administration (e.g., intravenous, oral).
-
The compound is administered to a group of animals (e.g., mice or rats) at a specific dose.
-
Blood samples are collected at predetermined time points.
-
Plasma is separated and the concentration of the compound is quantified by LC-MS/MS.
-
Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and for oral administration, oral bioavailability (F%), are calculated using appropriate software.
-
Visualizations
Caption: General mechanism of action for a VHL-recruiting PROTAC.
Caption: Experimental workflow for assessing PROTAC pharmacokinetics.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of (S,R,S)-Ahpc-C5-NH2
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is crucial to handle (S,R,S)-Ahpc-C5-NH2 with appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[3][4] All handling of the compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood to prevent inhalation of any potential vapors.[3]
Waste Segregation and Storage: The First Step to Safety
Proper segregation and storage of this compound waste is the foundational step in its safe disposal.
-
Waste Identification and Segregation : It is imperative to keep this compound waste separate from other chemical wastes to prevent hazardous reactions. Specifically, it should be classified as a non-halogenated organic waste. Halogenated and non-halogenated organic wastes are often collected separately.
-
Container Management : Use a designated, leak-proof container that is compatible with amines. The original container, if in good condition, or a new, properly labeled container is recommended. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Containers should be kept tightly sealed when not in use to prevent the release of fumes.
-
Storage Location : Store the waste container in a cool, well-ventilated area, away from direct sunlight, heat sources, and incompatible substances such as acids and oxidizing agents.
Disposal Procedures: A Step-by-Step Guide
Disposing of organic substances like this compound down the drain is strictly prohibited as it can be toxic, flammable, and harmful to aquatic life. The recommended disposal method is through professional waste management services.
For Large Quantities:
-
Containerization : Ensure the waste is in a securely closed and properly labeled container as described above.
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.
-
Documentation : Maintain detailed records of the waste disposal, including the chemical name, quantity, and date of disposal, as required by regulations.
For Small Quantities:
While in-laboratory neutralization may be an option for very small amounts of some chemicals, it is generally not recommended for complex molecules like this compound without specific institutional guidance and a thorough understanding of the reaction products. Therefore, the safest approach, even for small quantities, is to follow the professional disposal route. Small quantities of organic substances can be collected in a designated waste container in a fume hood.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Storage Temperature | Cool, well-ventilated area | |
| Incompatible Substances | Acids, oxidizing agents | |
| Container Labeling | "Hazardous Waste", Chemical Name, Quantity | |
| Disposal Method | Licensed hazardous waste disposal |
Decision Workflow for Disposal of this compound
Caption: Decision workflow for the proper disposal of this compound.
References
Safeguarding Researchers: Essential Protocols for Handling (S,R,S)-Ahpc-C5-NH2
For researchers and drug development professionals, ensuring personal and environmental safety is paramount when handling novel chemical compounds. This document provides a comprehensive guide to the safe handling and disposal of (S,R,S)-Ahpc-C5-NH2, a synthesized E3 ligase ligand-linker conjugate utilized in Proteolysis Targeting Chimera (PROTAC) technology.
Given the nature of this compound as a potent, biologically active research chemical, stringent adherence to safety protocols is mandatory to mitigate potential risks. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent research compounds and information from representative SDSs for other PROTAC molecules.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical to prevent accidental exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Safety glasses with side shields or chemical splash goggles | Double-gloving with nitrile gloves (inspect for tears before and during use) | Disposable lab coat with tight cuffs | N95 or higher-rated respirator within a certified chemical fume hood |
| Dissolving and Solution Handling | Chemical splash goggles or a face shield | Double-gloving with chemically resistant nitrile gloves | Chemically resistant lab coat or apron over a standard lab coat | Work within a certified chemical fume hood |
| Large-Scale Operations (>1g) | Face shield and chemical splash goggles | Heavy-duty, chemically resistant gloves (e.g., butyl rubber) over nitrile gloves | Chemically resistant, disposable coveralls with hood and booties | Powered Air-Purifying Respirator (PAPR) within a certified chemical fume hood |
| General Laboratory Use (Dilute Solutions) | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Work in a well-ventilated area; fume hood recommended |
Operational Plan: From Receipt to Use
A systematic workflow is essential for the safe management of this compound in a laboratory setting.
-
Receiving and Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Verify that the primary and secondary containers are intact.
-
Storage: Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area. Follow the supplier's recommendations for storage temperature, which is typically at -20°C or -80°C for solid compounds to ensure stability.
-
Handling:
-
All handling of the solid compound and concentrated solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated equipment (spatulas, weigh boats, glassware) for handling this compound. If not disposable, decontaminate thoroughly after use.
-
When weighing the solid, do so on a non-porous, easily cleanable surface within the fume hood.
-
For dissolving, add the solvent to the vial containing the compound slowly to avoid splashing.
-
-
Documentation: Maintain a detailed log of the compound's usage, including amounts weighed and dates of use.
Disposal Plan: Managing Contaminated Waste
All materials that come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and empty vials. Collect this waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and the first rinse of any contaminated glassware should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces thoroughly after use. A common procedure involves washing with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. Dispose of all cleaning materials as solid hazardous waste.
-
Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
By implementing these safety and logistical measures, researchers can confidently and safely work with this compound, fostering a secure laboratory environment that prioritizes both scientific advancement and the well-being of its personnel.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
